4-Bromoisoquinolin-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOLBIUYICZCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309879 | |
| Record name | 4-bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55270-27-4 | |
| Record name | 55270-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-isoquinolinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromoisoquinolin-1-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 4-Bromoisoquinolin-1-amine. This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.
Chemical Structure and Identifiers
This compound is a heterocyclic aromatic compound. The structure consists of an isoquinoline core, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring. A bromine atom is substituted at the 4-position, and an amine group is at the 1-position of the isoquinoline ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| Synonyms | 1-Amino-4-bromoisoquinoline, 4-bromo-1-isoquinolinamine, 4-Bromoisoquinolin-1-ylamine[1] |
| CAS Number | 55270-27-4[1] |
| Molecular Formula | C₉H₇BrN₂[1][2][3][4] |
| SMILES | C1(N)C2=C(C=CC=C2)C(Br)=CN=1[1][2][5] |
| InChI | InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)[1][5] |
| InChIKey | YWOLBIUYICZCLK-UHFFFAOYSA-N[1][2][5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 223.07 g/mol | [1][3][4] |
| Appearance | Light brown to brown solid or yellow powder | [1][4][5] |
| Melting Point | 152-153 °C | [1][5] |
| Boiling Point (Predicted) | 343.9 ± 27.0 °C | [1][5] |
| Density (Predicted) | 1.649 ± 0.06 g/cm³ | [1][5] |
| pKa (Predicted) | 5.42 ± 0.31 | [1][5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or 0-8 °C. | [1][4][5][6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands.[7] Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[7][8] An N-H bending vibration is expected around 1580-1650 cm⁻¹.[7] The C-N stretching of aromatic amines is usually observed in the 1250-1335 cm⁻¹ region.[7] The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be observed. Fragmentation patterns would likely involve the loss of bromine, the amino group, or other small molecules.
Experimental Protocols
Synthesis of 4-Bromoisoquinoline
A common method for the synthesis of the parent 4-bromoisoquinoline involves the direct bromination of isoquinoline.[9]
Procedure:
-
Isoquinoline hydrochloride is dissolved in nitrobenzene and heated to approximately 180°C to form a clear solution.[9]
-
Bromine is added dropwise to the heated solution over a period of about one hour.[9]
-
The reaction mixture is stirred and heated at 180°C for several hours, during which the evolution of hydrogen chloride gas is observed.[9]
-
As the reaction proceeds, the product, 4-bromoisoquinoline, begins to crystallize from the solution.[9]
-
After completion, the reaction mixture is cooled, and the product is isolated.
Note: The synthesis of this compound from 4-bromoisoquinoline would typically involve a subsequent amination reaction, the specific details of which were not found in the provided search results.
General Purification and Analysis
Purification of isoquinoline derivatives is often achieved through recrystallization or column chromatography.[10] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and the spectroscopic methods mentioned above are used to assess the purity and confirm the identity of the compound.
Logical Relationship of Synthesis
Caption: Workflow for the synthesis of 4-bromoisoquinoline.
Potential Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound were not detailed in the search results, its utility as a building block in pharmaceutical research, particularly in oncology and neurology, suggests that its derivatives could target various key cellular pathways.[4] Isoquinoline derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.
The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety Information
This compound is classified as an irritant.[5] It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be worn when handling this chemical.[11]
This guide provides a foundational understanding of this compound for scientific and research professionals. Further investigation into its reactivity and biological applications is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound CAS#: 55270-27-4 [amp.chemicalbook.com]
- 2. PubChemLite - 4-bromo-1-isoquinolinamine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 55270-27-4 [amp.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromoisoquinoline 98 1532-97-4 [sigmaaldrich.com]
4-Bromoisoquinolin-1-amine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 55270-27-4
This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-1-amine, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on the activities of related compounds.
Chemical and Physical Properties
This compound is a solid, typically appearing as an off-white to pale-yellow or yellow-brown powder. Its core structure consists of an isoquinoline ring system, featuring a bromine atom at the 4-position and an amine group at the 1-position. This unique arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55270-27-4 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Melting Point | 152-153 °C | |
| Boiling Point | 343.9 °C at 760 mmHg (Predicted) | |
| Appearance | Off-white to Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥ 95% | [1] |
| InChI Key | YWOLBIUYICZCLK-UHFFFAOYSA-N | |
| SMILES | C1=CC=C2C(=C1)C(=CN=C2N)Br |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical method based on known chemical transformations of similar molecules and should be optimized for safety and efficiency in a laboratory setting.
Reaction Scheme:
A potential synthetic route to this compound.
Materials:
-
1-Chloro-4-bromoisoquinoline (or 1,4-dibromoisoquinoline)
-
Aqueous ammonia (28-30%) or ammonium hydroxide
-
Copper(II) sulfate (as a catalyst, optional)
-
1,4-Dioxane or a similar high-boiling point solvent
-
Sodium hydroxide solution (for workup)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine 1-chloro-4-bromoisoquinoline (1.0 eq), aqueous ammonia (10-20 eq), and optionally, a catalytic amount of copper(II) sulfate (0.05-0.1 eq) in 1,4-dioxane.
-
Reaction Conditions: Heat the sealed vessel to 120-150 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel. Dilute the reaction mixture with water and basify with a sodium hydroxide solution to a pH of 9-10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Biological Activity and Potential Applications
Currently, there is a lack of publicly available data specifically detailing the biological activity, mechanism of action, or quantitative screening results for this compound. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities.
Derivatives of aminoisoquinoline have been investigated for various therapeutic applications, including their potential as:
-
Anticancer Agents: Many isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases.
-
Neurological Disorder Therapeutics: The structural similarity of the isoquinoline core to certain neurotransmitters has led to the exploration of its derivatives for the treatment of neurological and psychiatric disorders.
Given its structural features, this compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position. The amine group at the 1-position can be readily functionalized to explore structure-activity relationships.
Potential Signaling Pathway Involvement
Based on the known targets of other substituted isoquinolines, it is plausible that derivatives of this compound could interact with various signaling pathways implicated in cell proliferation and survival. A generalized representation of a potential kinase inhibition pathway is shown below.
Generalized kinase inhibition pathway potentially targeted by isoquinoline derivatives.
This diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, blocking a signaling cascade that ultimately leads to the regulation of gene expression involved in cell proliferation and survival.
Data Summary
Table 2: Summary of Key Data for this compound
| Data Type | Information |
| Chemical Structure | Isoquinoline core with bromine at C4 and amine at C1 |
| Physical State | Solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |
| Stability | Store in a cool, dry place away from light. |
| Reactivity | The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions. The amine group can undergo acylation, alkylation, and other standard amine reactions. |
Safety Information
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be followed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Warning | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | Warning | May cause respiratory irritation |
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. While specific biological data for this compound is not yet widely published, its structural features and the known activities of the isoquinoline class of molecules suggest that it is a promising scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
Molecular weight and formula of 4-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisoquinolin-1-amine is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological significance. The presence of the bromine atom and the amino group at key positions on the isoquinoline core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurology. While specific biological targets and signaling pathways for this compound are still under investigation, the broader class of isoquinoline and aminoquinoline alkaloids has demonstrated a wide range of biological activities. This guide summarizes the available data and provides foundational experimental protocols for its synthesis and characterization.
Core Molecular Data
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Data |
| Chemical Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Monoisotopic Mass | 221.97926 Da |
| CAS Number | 55270-27-4 |
| Appearance | Off-white to Pale-yellow to Yellow-brown Solid |
| Melting Point | 152-153 °C |
| Boiling Point | 343.9 °C at 760 mmHg |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the amination of a suitable 4-bromoisoquinoline precursor. While a direct, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the preparation of 4-bromoisoquinoline followed by amination at the 1-position.
Synthesis of 4-Bromoisoquinoline (Precursor)
A common method for the synthesis of 4-bromoisoquinoline involves the direct bromination of isoquinoline.
Experimental Protocol: Bromination of Isoquinoline [1]
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.
-
Heat the mixture to approximately 180°C with stirring to obtain a clear yellow solution.[1]
-
Over a period of 1 hour and 13 minutes, add 35.2 g (0.22 mole) of bromine dropwise to the solution.[1]
-
Continue heating and stirring at 180°C after the bromine addition is complete. The reaction progress can be monitored by the evolution of hydrogen chloride gas.
-
After approximately 4 hours and 45 minutes of heating, the evolution of hydrogen chloride should cease, indicating the completion of the reaction.[1]
-
The reaction mixture is then worked up to isolate the 4-bromoisoquinoline product.
Proposed Synthesis of this compound
The introduction of the amino group at the 1-position of the 4-bromoisoquinoline scaffold can be achieved through nucleophilic substitution. A general procedure for the amination of a halo-isoquinoline is presented below, which can be adapted for the synthesis of the target molecule.
Experimental Protocol: Amination of 4-Bromoisoquinoline [2]
-
In a shaking autoclave, combine 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper sulfate pentahydrate.[2]
-
Heat the mixture at 165-170°C for 16 hours.[2]
-
After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.
-
Extract the product with five 100-ml portions of benzene.[2]
-
Dry the combined benzene extracts over anhydrous potassium carbonate and treat with charcoal.
-
Concentrate the benzene solution to a volume of 70 ml.
-
Cool the concentrated solution to precipitate the 4-aminoisoquinoline product.[2] Recrystallization from benzene can be performed for further purification.
Note: This protocol describes the synthesis of 4-aminoisoquinoline. To synthesize this compound, the starting material would need to be a 1,4-dihaloisoquinoline, or reaction conditions would need to be optimized to favor amination at the 1-position while retaining the bromine at the 4-position.
Spectroscopic Characterization
Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
General Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Potential Biological Activity and Future Directions
While specific biological targets for this compound have not been extensively reported, its structural motifs are present in numerous biologically active molecules. Isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and neurological activities.[3] The amino group at the 1-position and the bromine atom at the 4-position provide reactive handles for further chemical modifications, making this compound a valuable intermediate in drug discovery programs.[3]
Future research should focus on:
-
Target Identification: Screening this compound against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cell signaling pathways.
-
Cytotoxicity Studies: Evaluating the cytotoxic effects of the compound against a panel of cancer cell lines to assess its potential as an anticancer agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for biological activity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
This technical guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its biological functions and therapeutic potential.
References
Physical properties like melting point and boiling point of 4-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known and predicted physical properties of 4-Bromoisoquinolin-1-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. The data presented herein is crucial for its handling, characterization, and application in further research and development.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents, its stability under different temperature conditions, and its potential for purification.
| Property | Value | Source |
| Molecular Formula | C9H7BrN2 | [1][2] |
| Molecular Weight | 223.07 g/mol | [1][2] |
| Melting Point | 152-153 °C | [1] |
| Boiling Point | 343.9 ± 27.0 °C | Predicted[1] |
| Density | 1.649 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 5.42 ± 0.31 | Predicted[1] |
Experimental Protocols for Physical Property Determination
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
Boiling Point Determination (Micro Method)
For determining the boiling point of small quantities of a substance, a micro boiling point determination method is often used.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Rubber band or wire to attach the test tube and thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath. The top of the test tube should be above the level of the heating fluid.
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the characterization of a novel chemical entity's physical properties.
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
References
Spectroscopic Data Interpretation of 4-Bromoisoquinolin-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromoisoquinolin-1-amine, a substituted heterocyclic amine of interest in medicinal chemistry and materials science. A comprehensive understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and the development of novel derivatives. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for structural elucidation.
Data Presentation
The quantitative spectroscopic data for this compound are summarized in the following tables. It is important to note that while direct experimental spectra for this specific molecule are not widely published, the presented data are predicted based on the analysis of structurally related compounds, including 4-bromoisoquinoline and 1-aminoisoquinoline, and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | d | ~8.5 | H-5 |
| ~7.85 | s | - | H-3 |
| ~7.70 | d | ~8.0 | H-8 |
| ~7.60 | t | ~7.5 | H-7 |
| ~7.45 | t | ~7.5 | H-6 |
| ~5.50 | br s | - | NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-1 |
| ~142.0 | C-8a |
| ~137.0 | C-3 |
| ~130.0 | C-7 |
| ~128.5 | C-4a |
| ~127.0 | C-5 |
| ~125.0 | C-6 |
| ~122.0 | C-8 |
| ~105.0 | C-4 |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1640-1600 | Strong | N-H bend (scissoring) |
| 1600-1450 | Medium to Strong | Aromatic C=C and C=N stretch |
| 1350-1250 | Strong | Aromatic C-N stretch |
| ~1050 | Strong | C-Br stretch |
| 900-650 | Strong, Broad | N-H wag |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 222/224 | ~100/~98 | [M]⁺/ [M+2]⁺ |
| 143 | Moderate | [M - Br]⁺ |
| 116 | Moderate | [M - Br - HCN]⁺ |
Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound by integrating data from MS, IR, and NMR spectroscopy.
Caption: Logical workflow for the structural elucidation of this compound.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. The spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width of approximately 0 to 200 ppm is used. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a potentially longer relaxation delay are required.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for this type of molecule.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation using Gas Chromatography (GC-MS).
-
Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information. High-resolution mass spectrometry can be employed for the determination of the elemental composition of the ions.
In-depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region and a broad signal for the amine protons. The protons on the benzene ring (H-5, H-6, H-7, and H-8) will likely appear as a complex multiplet system due to spin-spin coupling. The H-5 and H-8 protons are expected to be the most downfield of this system due to their proximity to the fused pyridine ring. The H-3 proton is anticipated to be a singlet as it lacks adjacent protons for coupling. The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. This signal would disappear upon the addition of D₂O due to proton-deuterium exchange.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the amino group (C-1) is expected to be significantly shielded, appearing at a lower chemical shift compared to the other carbons of the pyridine ring. Conversely, the carbon atom bonded to the electronegative bromine atom (C-4) will be deshielded, though this effect can be complex in aromatic systems. The remaining carbon signals will be in the typical aromatic region, and their precise chemical shifts will be influenced by the combined electronic effects of the amino group, the bromine atom, and the fused ring system.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. The most characteristic absorptions will be those of the primary amine group. A doublet of medium intensity in the 3450-3300 cm⁻¹ region is expected, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong absorption between 1640-1600 cm⁻¹ is attributed to the N-H scissoring (bending) vibration. A broad absorption in the 900-650 cm⁻¹ range is characteristic of the N-H wagging motion. The presence of the aromatic rings will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band around 1350-1250 cm⁻¹ is expected for the aromatic C-N stretch. The C-Br stretching vibration is anticipated to appear as a strong absorption at approximately 1050 cm⁻¹.
Mass Spectrometry
The mass spectrum will be crucial for confirming the molecular weight and the presence of a bromine atom. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with almost equal intensities. The nominal molecular weight of this compound is approximately 223 g/mol , so the molecular ion peaks are expected at m/z 222 and 224. Common fragmentation pathways would likely involve the loss of a bromine radical to give a fragment at m/z 143, followed by the loss of hydrogen cyanide (HCN) from the pyridine ring, resulting in a fragment at m/z 116.
Conclusion
The integrated analysis of NMR, IR, and MS data provides a robust and unambiguous method for the structural characterization of this compound. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups, namely the primary amine and the aromatic system. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of the atoms and the specific substitution pattern on the isoquinoline core. This comprehensive spectroscopic profile is indispensable for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and development.
The Biological Nexus of 4-Bromoisoquinolin-1-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Within this class, 4-Bromoisoquinolin-1-amine and its derivatives represent a focal point for research into novel therapeutic agents. The strategic placement of a bromine atom at the 4-position and an amine group at the 1-position provides a unique electronic and steric profile, making these compounds intriguing candidates for targeting various biological pathways. This technical guide offers an in-depth exploration of the known biological activities of this scaffold, focusing on its potential as a kinase inhibitor with applications in oncology and inflammatory diseases. While data on the parent compound, this compound, is limited, this document consolidates findings on its closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Kinase Inhibition: A Primary Mode of Action
The isoquinolin-1-amine core is a recognized pharmacophore for the inhibition of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and chronic inflammatory conditions.
Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition
A significant body of research has identified isoquinoline-1-amine derivatives as potent inhibitors of Rho-associated coiled-coil kinases (ROCK1 and ROCK2).[1][2] These serine/threonine kinases are key effectors of the RhoA GTPase and play a crucial role in regulating the actin cytoskeleton, influencing processes like cell adhesion, motility, and contraction.[3] Dysregulation of the ROCK signaling pathway is implicated in cardiovascular diseases, glaucoma, and cancer metastasis.[4][5]
Fragment-based screening has led to the development of 6-substituted isoquinolin-1-amine derivatives as ATP-competitive ROCK-I inhibitors.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 6-position can significantly enhance potency and improve pharmacokinetic profiles.[1] While specific data for 4-bromo substituted analogs in this context is not extensively published, the established role of the isoquinolin-1-amine scaffold as a ROCK inhibitor suggests that this compound could serve as a valuable starting point for the design of novel ROCK inhibitors.
Below is a diagram illustrating the general ROCK signaling pathway, a primary target for isoquinoline-1-amine derivatives.
Other Kinase Targets
The broader families of 4-aminoquinolines and 4-aminoquinazolines are well-established as inhibitors of various kinases, many of which are targets in cancer therapy.[6][7][8] These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Receptor-Interacting Protein Kinase 2 (RIPK2).[9][10] Although these scaffolds differ slightly from the isoquinoline core, the shared 4-amino-heterocycle motif suggests that this compound derivatives could also exhibit inhibitory activity against a range of kinases, making this a fertile area for further investigation.
Anticancer Activity
The antiproliferative properties of isoquinoline and quinoline derivatives are widely documented.[10][11][12][13] The primary mechanism for this activity is often linked to the inhibition of kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Selected Isoquinoline and Quinoline Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 3-Aminoisoquinolin-1(2H)-one Derivatives | Various (NCI-60 panel) | Mean Growth Percent of 49.57% at 10 µM | [12] |
| 1-Phenyl-3,4-dihydroisoquinoline Derivatives | Various | IC50 values in the nanomolar to low micromolar range | [11] |
| 4-Anilinoquinazoline Derivatives | Various | IC50 values ranging from 25-682 nM | [10] |
| 4-Aminoquinoline Derivatives | MDA-MB468, MDA-MB231, MCF7 | GI20 values in the range of 0.03–4.27 µM for Akt inhibitors | [14] |
Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential of the broader chemical class.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a major goal of anti-inflammatory drug discovery.[15] Several isoquinoline and quinoline derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB pathway.[15] These compounds can inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.
Given the established anti-inflammatory properties of related heterocyclic compounds, it is plausible that this compound derivatives could also act as inhibitors of the NF-κB signaling pathway.
The following diagram outlines the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound derivatives.
Antimicrobial Activity
Various isoquinoline derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. While specific data for this compound is not available, the isoquinoline scaffold is a known component of compounds with antibacterial properties. The data in Table 2 for related compounds indicates potential for this class of molecules.
Table 2: Antimicrobial Activity of Selected Isoquinoline Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Spiroisoquinoline Derivatives | Escherichia coli, Pseudomonas putida, Bacillus subtilis, Streptococcus lactis | Moderate to slight inhibition | [16] |
| Alkynyl Isoquinolines | Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE) | MICs = 4 µg/mL or 8 µg/mL for potent derivatives | [17] |
Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential of the broader chemical class.
Experimental Protocols
This section provides an overview of the standard methodologies used to assess the biological activities discussed in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[18][19][20]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][21][22][23][24]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the final testing concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[17][25][26][27][28]
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds before stimulating NF-κB activation with an inducer (e.g., TNF-α or LPS).
-
Cell Lysis: After incubation, lyse the cells to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: Add a luciferase substrate (luciferin) to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, producing a luminescent signal.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: A decrease in luminescence in compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Kinase Inhibition: In Vitro ROCK Kinase Assay
This assay directly measures the inhibition of ROCK enzymatic activity.[1][3][29]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant active ROCK1 or ROCK2 enzyme, a kinase buffer, and a specific substrate (e.g., Myelin Basic Protein).
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a membrane and measuring radioactivity with a scintillation counter. Non-radioactive methods often use an ELISA-based format with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct biological data for the parent compound is sparse, the extensive research on related isoquinoline, quinoline, and quinazoline derivatives strongly suggests its potential as a kinase inhibitor. The most compelling evidence points towards the inhibition of ROCK and other kinases involved in cell proliferation and inflammation, such as those in the NF-κB pathway.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:
-
Systematic SAR studies to elucidate the role of the 4-bromo substituent and to explore modifications at other positions of the isoquinoline ring to optimize potency and selectivity.
-
Screening against a broad panel of kinases to identify specific targets and potential off-target effects.
-
In-depth evaluation of the most potent compounds in cell-based assays for anticancer and anti-inflammatory activity.
-
Pharmacokinetic and in vivo efficacy studies for lead candidates.
By leveraging the existing knowledge base for related heterocyclic compounds and employing a systematic drug discovery approach, this compound and its derivatives could be developed into a new class of effective therapeutics for a range of human diseases.
References
- 1. scispace.com [scispace.com]
- 2. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. protocols.io [protocols.io]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. bowdish.ca [bowdish.ca]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 29. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Isoquinolines: A Comprehensive Review of Their Application in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its presence in a vast array of natural products, particularly alkaloids, and its synthetic accessibility have made it a privileged structure in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive literature review of substituted isoquinolines, focusing on their applications in anticancer, antimicrobial, and neuroprotective contexts. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed overview of quantitative biological data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity of Substituted Isoquinolines
Substituted isoquinolines have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes crucial for tumor progression.[3][4]
Quantitative Data on Anticancer Isoquinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various substituted isoquinoline derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Lamellarin D | CEM | T-cell leukemia | 0.005 | [5] |
| Lamellarin D | CEM/C2 | T-cell leukemia (camptothecin-resistant) | 0.72 | [5] |
| Lamellarin K | Various | Various | 0.038 - 0.110 | [5] |
| Lamellarin M | Various | Various | 0.038 - 0.110 | [5] |
| Lamellarin H | 8 human tumor cell lines | Various | 4.0 | [5] |
| Lamellarin α | 8 human tumor cell lines | Various | 2.9 | [5] |
| Lamellarin C | 10 human tumor cell lines | Various | 0.0004 - 0.0194 | [5] |
| Lamellarin U | 10 human tumor cell lines | Various | 0.0004 - 0.0194 | [5] |
| Tetrandrine derivative 13 (with proline) | HCT-15 | Human colorectal cancer | 0.57 | [6] |
| Tetrahydroisoquinoline-stilbene derivative 17 | A549, MCF-7, HT-29 | Human lung, breast, colorectal cancer | 0.025 | [6] |
| N-(3-morpholinopropyl)-substituted isoquinoline 3 | Various | Various | 0.039 (mean) | [7] |
| Narciclasine | NCI 60 cell line panel | Various | 0.046 (mean) | [8] |
| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime (15b) | MDA-MB-231 | Triple-negative breast cancer | 22 | [6] |
| N,N-dimethylaminophenyl substituted THIQ 15c | U251 | Glioblastoma multiforme | 36 | [6] |
| Thienoisoquinoline derivative 35 | HepG2 | Human liver cancer | 168.59 | [6] |
| Phenylaminoisoquinolinequinone 2a | AGS | Human gastric adenocarcinoma | 1.8 | [9] |
| Phenylaminoisoquinolinequinone 2a | SK-MES-1 | Human lung cancer | 1.5 | [9] |
| Phenylaminoisoquinolinequinone 2a | J82 | Human bladder carcinoma | 2.1 | [9] |
| Phenylaminoisoquinolinequinone 3a | AGS | Human gastric adenocarcinoma | 0.9 | [9] |
| Phenylaminoisoquinolinequinone 3a | SK-MES-1 | Human lung cancer | 0.8 | [9] |
| Phenylaminoisoquinolinequinone 3a | J82 | Human bladder carcinoma | 1.1 | [9] |
| Phenylaminoisoquinolinequinone 4a | AGS | Human gastric adenocarcinoma | 1.5 | [9] |
| Phenylaminoisoquinolinequinone 4a | SK-MES-1 | Human lung cancer | 1.2 | [9] |
| Phenylaminoisoquinolinequinone 4a | J82 | Human bladder carcinoma | 1.9 | [9] |
Experimental Protocols for Anticancer Activity Assessment
This protocol outlines the determination of the cytotoxic effects of substituted isoquinolines on cancer cells by measuring their metabolic activity.[1][10]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Substituted isoquinoline stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the substituted isoquinoline in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[11]
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Several isoquinoline derivatives, such as the lamellarins, exert their anticancer effects by inhibiting topoisomerase I.[5] A common method to assess this is the DNA relaxation assay.
Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
General Procedure:
-
Incubate supercoiled plasmid DNA with human topoisomerase I in a suitable reaction buffer.
-
Add varying concentrations of the test isoquinoline derivative to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Signaling Pathways in Isoquinoline-Mediated Anticancer Activity
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and proliferation.[12] Several isoquinoline derivatives have been identified as inhibitors of this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Reactivity of the C-4 bromine in the isoquinoline ring system
An In-depth Technical Guide to the Reactivity of the C-4 Bromine in the Isoquinoline Ring System
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity at the C-4 position of the isoquinoline ring system when substituted with a bromine atom. The C-4 bromo-isoquinoline scaffold is a critical building block in medicinal chemistry and materials science, offering a versatile handle for introducing a wide array of functional groups through various modern synthetic methodologies.[1][2] This document details the primary transformation pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, supported by quantitative data, detailed experimental protocols, and workflow diagrams.
The isoquinoline nucleus is a prevalent motif in numerous natural products and pharmacologically active molecules.[3][4] Functionalization of the isoquinoline core is a key strategy in drug discovery for modulating biological activity, solubility, and pharmacokinetic properties. The bromine atom at the C-4 position serves as a highly effective leaving group, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is pivotal for the synthesis of complex molecular architectures, making 4-bromoisoquinoline an indispensable intermediate in the development of novel therapeutics.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of 4-bromoisoquinoline. The electron-deficient nature of the pyridine ring within the isoquinoline system enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the synthesis of 4-aryl and 4-vinyl isoquinolines. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Various Boronic Acids (Representative Data)
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene | 85 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | ~88 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | ~85 |
Yields are representative estimates based on typical Suzuki-Miyaura couplings of aryl bromides.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromoisoquinoline (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: The flask is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times. Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) is then added via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous phase is extracted with the organic solvent (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-substituted isoquinoline.[5][6][7]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the C-4 position of the isoquinoline to a terminal alkyne. This reaction is invaluable for creating arylalkyne structures, which are important precursors for further transformations and are found in various functional materials and biologically active compounds. The reaction typically requires both palladium and copper(I) co-catalysts.
Table 2: Sonogashira Coupling of 4-Bromoisoquinoline with Terminal Alkynes (Representative Data)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Toluene | 25-50 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | THF | 65 | ~85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (1) | Et₃N | DMF | 80 | ~88 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | i-Pr₂NH | Toluene | 70 | ~75 |
Yields are representative estimates based on typical Sonogashira couplings of aryl bromides.[8][9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 0.5-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF) followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and filter it through a pad of celite, washing with the reaction solvent. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[9]
Caption: A typical experimental workflow for Sonogashira coupling.
Heck-Mizoroki Coupling
The Heck reaction couples the C-4 position with an alkene to form a new C-C bond, yielding 4-alkenyl-isoquinolines. This transformation is highly valuable for synthesizing styrenyl-type structures and is stereoselective, typically affording the trans isomer.[10][11]
Table 3: Heck Coupling of 4-Bromoisoquinoline with Alkenes (Representative Data)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | ~80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 120 | ~85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | ~78 |
Yields are representative estimates based on typical Heck couplings of aryl bromides.
Buchwald-Hartwig Amination
For the synthesis of 4-amino-isoquinoline derivatives, the Buchwald-Hartwig amination is the premier method. It allows for the coupling of a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, under relatively mild conditions. This reaction has largely replaced harsher classical methods like ammonolysis.[12]
Table 4: Buchwald-Hartwig Amination of 4-Bromoisoquinoline (Representative Data)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~87 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | ~90 |
Yields are representative estimates based on typical Buchwald-Hartwig aminations of aryl bromides.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the C-4 bromine of isoquinoline can also undergo nucleophilic aromatic substitution (SNAr). The reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[13] This pathway is particularly effective with strong nucleophiles.
A key example is the conversion of 4-bromoisoquinoline to 4-aminoisoquinoline via ammonolysis, a reaction often driven by high temperatures and pressures in the presence of a copper catalyst.[12]
-
Reaction Setup: 4-bromoisoquinoline and copper sulfate pentahydrate are added to a 25% aqueous ammonia solution in a high-pressure autoclave.
-
Reaction: The contents of the autoclave are heated under stirring to approximately 155-160°C. The pressure will typically range from 16-25 Kg/cm². The reaction is maintained at this temperature for several hours.
-
Work-up: After completion and cooling, the reaction mass is processed to isolate the 4-aminoisoquinoline product.
This method, while effective, often requires harsh conditions, highlighting why palladium-catalyzed methods like the Buchwald-Hartwig amination are now generally preferred for their milder conditions and broader substrate scope.[12]
Caption: The two-step addition-elimination mechanism for SNAr reactions.
Conclusion
The C-4 bromine of the isoquinoline ring system is a robust and versatile synthetic handle. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists and materials scientists with reliable and efficient pathways to a vast chemical space. The Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions allow for the precise installation of aryl, alkynyl, alkenyl, and amino functionalities, respectively. While SNAr reactions offer an alternative, modern catalytic methods are generally superior in terms of scope and mildness. A thorough understanding of these transformations is essential for leveraging the 4-bromoisoquinoline scaffold in the design and synthesis of next-generation functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromoisoquinoline | 1532-97-4 | FB03416 | Biosynth [biosynth.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Enhanced Nucleophilic Character of the C-1 Amino Group in Isoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with the substituent at the C-1 position playing a pivotal role in molecular interactions and biological activity. Among the various functional groups, the C-1 amino group exhibits a pronounced nucleophilic character, a feature that is fundamental to the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the nucleophilic nature of the C-1 amino group in isoquinolines, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts.
Understanding the Nucleophilic Character
The nucleophilicity of the C-1 amino group in isoquinoline is significantly influenced by the electronic landscape of the heterocyclic ring system. The nitrogen atom at position 2 (N-2) acts as an electron-withdrawing group, which would typically be expected to decrease the electron density and therefore the nucleophilicity of an amino group on the ring. However, the position of the amino group at C-1 is unique.
Nucleophilic attack is favored at the C-1 position of the isoquinoline ring itself. This is because the negative charge that develops in the transition state can be effectively stabilized by delocalization onto the electronegative ring nitrogen. This inherent reactivity of the C-1 position indirectly influences the properties of the attached amino group.
The C-1 amino group, being an exocyclic amine, participates in resonance with the isoquinoline ring system. This resonance contributes to an increase in electron density on the amino nitrogen, thereby enhancing its basicity and nucleophilicity compared to amino groups at other positions on the isoquinoline ring.
Quantitative Assessment of Nucleophilicity
The pKa value of the conjugate acid of an amine is a reliable indicator of its basicity, which often correlates with its nucleophilicity. A higher pKa value signifies a stronger base and, generally, a more potent nucleophile.
| Compound | pKa | Reference |
|---|---|---|
| 1-Aminoisoquinoline | 7.62 | --INVALID-LINK-- |
| 3-Aminoisoquinoline | Weaker base than 1-aminoisoquinoline | --INVALID-LINK-- |
| 4-Aminoisoquinoline | - | - |
| 5-Aminoisoquinoline | - | - |
| Isoquinoline | 5.4 | --INVALID-LINK-- |
Key Reactions Highlighting Nucleophilicity
The heightened nucleophilicity of the C-1 amino group makes it a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions.
N-Alkylation
N-alkylation of the C-1 amino group provides a straightforward route to secondary and tertiary amines, which are common motifs in pharmacologically active compounds. A notable example is N-benzylation.
Experimental Protocol: N-Benzylation of 1-Aminoisoquinoline
This protocol is adapted from a palladium-catalyzed dehydrative coupling of aminoisoquinolines with benzylic alcohols.
-
Materials: 1-Aminoisoquinoline, Benzyl alcohol, Palladium(II) acetate (Pd(OAc)₂), Water (degassed).
-
Procedure:
-
In a reaction vessel, combine 1-aminoisoquinoline (1.0 mmol), benzyl alcohol (1.2 mmol), and Pd(OAc)₂ (5 mol%).
-
Add degassed water (5 mL) to the mixture.
-
Seal the vessel and heat the reaction mixture at 120 °C for 18 hours.
-
After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-1-aminoisoquinoline.
-
N-Acylation
N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in numerous drug molecules. The reaction of 1-aminoisoquinoline with an acylating agent, such as acetyl chloride, proceeds readily due to the nucleophilic nature of the amino group.
Experimental Protocol: N-Acetylation of 1-Aminoisoquinoline
This protocol is a general procedure for the acetylation of primary amines.
-
Materials: 1-Aminoisoquinoline, Acetyl chloride, A suitable base (e.g., triethylamine or pyridine), Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 1-aminoisoquinoline (1.0 eq.) in the anhydrous aprotic solvent under an inert atmosphere.
-
Add the base (1.2 eq.) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting N-(isoquinolin-1-yl)acetamide by recrystallization or column chromatography.
-
Condensation Reactions: Schiff Base Formation
The C-1 amino group readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. These compounds are valuable intermediates in organic synthesis and often exhibit biological activity themselves.
Experimental Protocol: Schiff Base Formation from 1-Aminoisoquinoline and Benzaldehyde
This protocol is based on the general synthesis of Schiff bases from aromatic amines and aldehydes.
-
Materials: 1-Aminoisoquinoline, Benzaldehyde, Ethanol.
-
Procedure:
-
Dissolve 1-aminoisoquinoline (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
-
Add benzaldehyde (0.01 mol) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N-benzylideneisoquinolin-1-amine, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Visualizing Reaction Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical relationships discussed in this guide.
Conclusion
The C-1 amino group of the isoquinoline ring system possesses a distinct and enhanced nucleophilic character. This property, substantiated by quantitative pKa data, is a direct result of its unique electronic environment. The detailed experimental protocols for N-alkylation, N-acylation, and condensation reactions provided herein serve as a practical guide for chemists to harness this reactivity for the synthesis of novel and potentially bioactive molecules. The logical diagrams further aid in conceptualizing the underlying principles governing the nucleophilicity of this important functional group. A thorough understanding and application of these concepts are crucial for the effective design and development of new isoquinoline-based therapeutic agents.
The Strategic Utility of 4-Bromoisoquinolin-1-amine in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisoquinolin-1-amine is a versatile bifunctional precursor poised for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic substitution pattern, featuring a reactive bromine atom at the C4 position and a nucleophilic amino group at the C1 position, offers a gateway to complex molecular architectures of significant interest in medicinal chemistry and materials science. This technical guide elucidates the potential of this compound as a key building block, detailing prospective synthetic transformations, providing hypothetical yet detailed experimental protocols, and presenting expected outcomes based on established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.
Introduction
The isoquinoline core is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of further heterocyclic rings fused to or substituted on the isoquinoline framework can lead to the discovery of novel compounds with unique pharmacological profiles. This compound serves as an ideal starting material for such explorations due to its inherent reactivity, allowing for selective functionalization at two distinct positions. The bromine atom is amenable to a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, or substituted amino moieties. The primary amino group can subsequently or concurrently participate in cyclization reactions to construct fused heterocyclic systems. This guide will explore the synthetic possibilities emanating from this valuable precursor.
Synthetic Strategies and Methodologies
The principal synthetic strategies leveraging this compound involve an initial palladium-catalyzed cross-coupling reaction at the C4 position, followed by an intramolecular cyclization involving the C1-amino group.
Palladium-Catalyzed Cross-Coupling Reactions
2.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents at the 4-position. These substituents can be further functionalized to facilitate subsequent cyclization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), the corresponding boronic acid or boronate ester (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or PdCl₂(dppf) (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol) is taken in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Predicted Products and Yields for Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Predicted Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylisoquinolin-1-amine | 85-95 |
| 2 | 2-Formylphenylboronic acid | 4-(2-Formylphenyl)isoquinolin-1-amine | 70-85 |
| 3 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)isoquinolin-1-amine | 80-90 |
| 4 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)isoquinolin-1-amine | 75-88 |
2.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C4 position. This opens up pathways to novel N-substituted derivatives and precursors for nitrogen-containing heterocycles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 mmol), a suitable phosphine ligand like Xantphos or RuPhos (0.04-0.10 mmol), and a base such as NaOtBu or K₃PO₄ (1.5-2.0 mmol). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is then heated with stirring at a temperature between 80 and 120 °C for 12 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired product.
Table 2: Predicted Products and Yields for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Predicted Product | Expected Yield (%) |
| 1 | Aniline | N-Phenylisoquinoline-1,4-diamine | 80-92 |
| 2 | Morpholine | 4-(Morpholino)isoquinolin-1-amine | 85-95 |
| 3 | Benzylamine | N-Benzylisoquinoline-1,4-diamine | 75-88 |
| 4 | 2-Aminopyridine | N-(Pyridin-2-yl)isoquinoline-1,4-diamine | 70-85 |
Intramolecular Cyclization Reactions
The products obtained from the initial cross-coupling reactions can be designed to undergo subsequent intramolecular cyclization to form novel fused heterocyclic systems.
2.2.1. Synthesis of Benzo[c]phenanthridine Derivatives
The introduction of a 2-formylphenyl group at the C4 position via Suzuki coupling provides a precursor that can undergo intramolecular cyclization with the C1-amino group to form a benzo[c]phenanthridine scaffold.
Experimental Protocol: Intramolecular Cyclization to form Benzo[c]phenanthridin-7-amine
4-(2-Formylphenyl)isoquinolin-1-amine (1.0 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate) may be added to facilitate the reaction. The mixture is heated at reflux for 6 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to yield the benzo[c]phenanthridin-7-amine.
2.2.2. Synthesis of Imidazo[1,2-b]isoquinoline Derivatives
The product from the Buchwald-Hartwig amination with an amino-heterocycle like 2-aminopyridine can potentially undergo an oxidative C-N coupling to form a fused imidazo[1,2-b]isoquinoline system.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflows.
Caption: Suzuki Coupling and Subsequent Cyclization Workflow.
Caption: Buchwald-Hartwig Amination and Derivatization Pathway.
Conclusion
This compound represents a highly valuable and underutilized precursor for the synthesis of novel and complex heterocyclic systems. The strategic combination of palladium-catalyzed cross-coupling reactions at the C4 position with subsequent intramolecular cyclizations involving the C1-amino group provides a powerful and modular approach to a wide range of fused isoquinoline derivatives. The methodologies outlined in this guide, based on well-established and robust chemical transformations, offer a solid foundation for the exploration of new chemical space. The resulting novel heterocycles are anticipated to be of significant interest to the drug discovery and materials science communities, warranting further investigation into their synthesis and properties. Researchers are encouraged to adapt and optimize the proposed protocols to access a rich diversity of molecular architectures from this versatile starting material.
Exploring the Chemical Space of 4-Bromoisoquinolin-1-amine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical space of 4-Bromoisoquinolin-1-amine and its analogs, a scaffold of significant interest in medicinal chemistry. The isoquinoline core is a well-established pharmacophore present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a bromine atom at the 4-position and an amino group at the 1-position provides a versatile platform for structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents, particularly kinase inhibitors.
Data Presentation: A Framework for Structure-Activity Relationship (SAR) Analysis
| Compound ID | R1 | R2 | RIPK2 IC50 (nM)[1] |
| 1a | H | H | >10000 |
| 1b | H | 4-pyridyl | 1500 ± 200 |
| 1c | H | 3-pyridyl | 2400 ± 300 |
| 1d | H | 2-pyridyl | 8000 ± 1000 |
| 1e | Cl | 4-pyridyl | 300 ± 50 |
| 1f | Me | 4-pyridyl | 450 ± 60 |
| 14 | H | benzo[d]thiazol-5-yl | 5.1 ± 1.6 |
| 15 | Cl | benzo[d]thiazol-5-yl | 10.2 ± 2.1 |
| 21 | Me | benzo[d]thiazol-5-yl | 15.6 ± 3.2 |
Table 1: Illustrative SAR data for 4-aminoquinoline derivatives as RIPK2 inhibitors. The data highlights how modifications at the R1 and R2 positions of the quinoline scaffold influence inhibitory potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide representative protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 4-Substituted-1-aminoisoquinoline Analogs
The synthesis of 4-substituted-1-aminoisoquinolines can be achieved through various synthetic routes. One plausible approach, adapted from the synthesis of related 1-aminoisoquinolines, involves the nucleophilic substitution of a suitable precursor.[2]
Step 1: Synthesis of 4-Bromo-1-chloroisoquinoline
A mixture of 4-bromoisoquinolin-1(2H)-one (1 equivalent) and phosphorus oxychloride (5 equivalents) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-1-chloroisoquinoline.
Step 2: Synthesis of 1-Amino-4-bromoisoquinoline
4-Bromo-1-chloroisoquinoline (1 equivalent) is dissolved in a suitable solvent such as 2-ethoxyethanol. An excess of a solution of ammonia in ethanol is added, and the mixture is heated in a sealed tube at 150-160°C for 8-10 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is treated with a dilute alkali solution and extracted with an organic solvent like chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-amino-4-bromoisoquinoline.
Step 3: Diversification of the 4-Position (Illustrative Suzuki Coupling)
To a solution of 4-bromo-1-aminoisoquinoline (1 equivalent) and a suitable boronic acid (1.2 equivalents) in a solvent mixture like dioxane and water is added a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base like sodium carbonate (2 equivalents). The reaction mixture is heated under an inert atmosphere at 90-100°C for 12-16 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the desired 4-substituted-1-aminoisoquinoline analog.
Biological Evaluation Protocols
This protocol describes a general method to determine the in vitro inhibitory activity of test compounds against a specific kinase, for example, PI3Kα.[3]
-
Reagents and Materials :
-
PI3Kα enzyme (recombinant)
-
PIP2 (substrate)
-
ATP (radiolabeled or with a detection moiety)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminescence reader
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate.
-
Add the PI3Kα enzyme and the substrate (PIP2) to the wells and incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution.
-
Detect the product (phosphorylated PIP2, i.e., PIP3) using an appropriate method (e.g., scintillation counting for radiolabeled ATP or a luminescence-based assay like ADP-Glo).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[4]
-
Reagents and Materials :
-
Cancer cell line (e.g., HCT-116, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure :
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
-
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Bromoisoquinolin-1-amine: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed synthesis protocols for 4-Bromoisoquinolin-1-amine, a valuable building block for drug discovery and development, particularly in the fields of oncology and neurology. The protocols outlined herein are compiled and adapted from established synthetic methodologies, offering researchers and scientists a comprehensive guide for the laboratory-scale preparation of this key intermediate.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. Its unique substitution pattern allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This document details a reliable multi-step synthesis route, beginning from readily accessible precursors and proceeding through key intermediates, including 4-bromoisoquinolin-1(2H)-one and 4-bromo-1-chloroisoquinoline.
Overall Synthesis Workflow
The synthesis of this compound can be achieved through a three-step process. The workflow begins with the palladium-catalyzed cyclization of a substituted 2-alkynylbenzyl azide to form the 4-bromoisoquinolin-1(2H)-one core. Subsequent chlorination of the isoquinolinone intermediate yields 4-bromo-1-chloroisoquinoline, which is then subjected to amination to afford the final product.
Figure 1: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinolin-1(2H)-one
This protocol is adapted from a palladium-catalyzed intramolecular cyclization of an o-alkynyl benzyl azide.[1]
Materials:
-
o-Alkynyl benzyl azide
-
Palladium(II) bromide (PdBr₂)
-
Copper(II) bromide (CuBr₂)
-
Acetic acid (HOAc)
-
1,2-Dichloroethane (DCE)
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Silica gel (200-300 mesh)
Procedure:
-
To a reaction vessel, add o-alkynyl benzyl azide (0.3 mmol), palladium(II) bromide (10 mol%), copper(II) bromide (1.5 mmol), and acetic acid (1.5 mmol).
-
Add 1,2-dichloroethane (5 mL) and water (0.1 mL) to the mixture.
-
Stir the reaction mixture at 100°C for 34 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter.
-
Wash the filtrate twice with water and once with saturated brine.
-
Extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1 v/v) as the eluent to yield 4-bromoisoquinolin-1(2H)-one.
Quantitative Data:
| Product | Starting Material | Catalyst | Bromine Source | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-(4-nitrophenyl)-4-bromoisoquinolin-1(2H)-one | 2-(4-nitrophenylethynyl)benzyl azide | PdBr₂ (10 mol%) | CuBr₂ (1.5 mmol) | Acetic Acid (1.5 mmol) | 1,2-dichloroethane/water | 100 | 34 | 81 |
Table 1: Reaction conditions and yield for the synthesis of a 4-bromoisoquinolin-1(2H)-one derivative.[1]
Step 2: Synthesis of 4-Bromo-1-chloroisoquinoline
This protocol describes the conversion of the isoquinolinone to the corresponding chloroisoquinoline using a chlorinating agent.
Materials:
-
4-Bromoisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic)
-
Toluene or another high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-Bromoisoquinolin-1(2H)-one in an excess of phosphorus oxychloride (or thionyl chloride).
-
Add a catalytic amount of dimethylformamide.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude 4-bromo-1-chloroisoquinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Synthesis of this compound
This final step involves the amination of the 1-chloro derivative to produce the target compound.
Materials:
-
4-Bromo-1-chloroisoquinoline
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
A suitable solvent such as methanol, ethanol, or dioxane in a sealed tube
-
Copper catalyst (optional, e.g., CuI) with a ligand (e.g., L-proline) for challenging substrates
Procedure:
-
Dissolve 4-bromo-1-chloroisoquinoline in a suitable solvent in a pressure-rated reaction vessel.
-
Add an excess of the ammonia solution.
-
If required, add a catalytic amount of a copper catalyst and a ligand.
-
Seal the vessel and heat the mixture to a temperature between 100-150°C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent the vessel in a fume hood to release any excess ammonia pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization to obtain the final product of high purity.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of functional group transformations on the isoquinoline core.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for several robust and versatile palladium-catalyzed methods for the synthesis of substituted isoquinolines. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Palladium catalysis offers a powerful and modular approach to construct this important heterocyclic system, overcoming many limitations of classical methods.
This document covers three primary palladium-catalyzed strategies:
-
C-H Activation/Annulation of N-Methoxybenzamides with Allenes
-
Sequential α-Arylation of Ketones and Cyclization
-
Larock Isoquinoline Synthesis via Cross-Coupling
Each section includes a general overview, a detailed experimental protocol for a representative substrate, a table summarizing the substrate scope and yields, and a mechanistic diagram.
C-H Activation/Annulation of N-Methoxybenzamides with 2,3-Allenoic Acid Esters
This method provides a regioselective route to 3,4-substituted 3,4-dihydroisoquinolin-1(2H)-ones via a palladium-catalyzed C-H activation and annulation cascade. The use of N-methoxybenzamides as the starting material and 2,3-allenoic acid esters as the coupling partner allows for the construction of the isoquinoline core with good functional group tolerance under relatively mild conditions.[1]
Application Advantages:
-
Direct functionalization of C-H bonds.
-
Good regioselectivity.
-
Access to dihydroisoquinolinone scaffolds.
Data Presentation
| Entry | N-Methoxybenzamide Substrate | 2,3-Allenoic Acid Ester Substrate | Product | Yield (%) |
| 1 | N-methoxybenzamide | Ethyl 2,3-butadienoate | 2-methoxy-3-methylene-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | 87 |
| 2 | 4-Methyl-N-methoxybenzamide | Ethyl 2,3-butadienoate | 6-Methyl-2-methoxy-3-methylene-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | 82 |
| 3 | 4-Chloro-N-methoxybenzamide | Ethyl 2,3-butadienoate | 6-Chloro-2-methoxy-3-methylene-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |
| 4 | N-methoxybenzamide | Ethyl 2,3-pentadienoate | 4-Ethyl-2-methoxy-3-methylene-3,4-dihydroisoquinolin-1(2H)-one | 85 |
| 5 | N-methoxybenzamide | Ethyl 4-phenyl-2,3-butadienoate | 2-methoxy-3-methylene-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 53 |
Experimental Protocol: General Procedure for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones[1]
To a screw-capped vial equipped with a magnetic stir bar were added N-methoxybenzamide (0.50 mmol, 1.0 equiv), 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv), Ag₂CO₃ (1.0 mmol, 2.0 equiv), DIPEA (1.0 mmol, 2.0 equiv), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%). Toluene (10 mL) was then added, and the vial was sealed. The reaction mixture was stirred and heated at 85 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Mechanistic Workflow
Caption: C-H Activation/Annulation Catalytic Cycle.
Sequential Palladium-Catalyzed α-Arylation of Ketones and Cyclization
This powerful and modular route allows for the synthesis of polysubstituted isoquinolines from readily available ketones and ortho-haloaryl aldehydes or ketones (typically as their acetals). The key steps involve a palladium-catalyzed α-arylation of a ketone enolate, followed by an acid-mediated cyclization and aromatization with an ammonium source. This method is notable for its broad substrate scope, including the ability to construct electron-deficient isoquinoline systems.[2][3][4][5]
Application Advantages:
-
Convergent and modular synthesis.
-
Access to a wide range of substitution patterns.
-
Tolerates both electron-rich and electron-poor substrates.
-
Can be performed as a one-pot procedure.
Data Presentation
| Entry | Ketone | Aryl Bromide | Nitrogen Source | Product | Overall Yield (%) |
| 1 | Acetophenone | 2-bromo-5-chlorobenzaldehyde dimethyl acetal | NH₄Cl | 6-Chloro-3-phenylisoquinoline | 85 |
| 2 | Propiophenone | 2-bromobenzaldehyde dimethyl acetal | NH₄Cl | 3-Phenyl-1-methylisoquinoline | 81 |
| 3 | Acetone | 2-bromo-4,5-dimethoxybenzaldehyde dimethyl acetal | NH₄Cl | 6,7-Dimethoxyisoquinoline | 78 |
| 4 | Cyclohexanone | 2-bromobenzaldehyde dimethyl acetal | NH₄Cl | 5,6,7,8-Tetrahydroacridine | 73 |
| 5 | Acetophenone | 2-bromobenzaldehyde dimethyl acetal | NH₂OH·HCl | 3-Phenylisoquinoline N-oxide | 92 |
Experimental Protocol: General Procedure for the Two-Step Synthesis of Isoquinolines[2]
Step 1: Palladium-Catalyzed α-Arylation
A resealable reaction tube containing a magnetic stir bar was flame-dried under a stream of argon and then cooled to room temperature. The tube was charged with Pd₂(dba)₃ (2.0 mol%), Xantphos (4.0 mol%), and NaOtBu (2.5 equiv). The aryl bromide (1.0 equiv) was dissolved in dry THF (to make a 0.2 M solution) and added to the reaction tube via syringe. The ketone (1.2 equiv) was then added, and the tube was sealed and heated at 70 °C for 18 hours. After cooling to room temperature, the reaction was quenched by the addition of water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Step 2: Cyclization and Aromatization
The purified α-arylated ketone (1.0 equiv) was dissolved in a 3:1 mixture of EtOH/H₂O. A solution of NH₄Cl (10.0 equiv, 1.0 M in 3:1 EtOH/H₂O) was added. The reaction mixture was heated to 80 °C for 4 hours. After cooling, the reaction mixture was basified with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated. The residue was purified by flash column chromatography to afford the isoquinoline product.
Logical Workflow
Caption: Workflow for Sequential α-Arylation and Cyclization.
Larock Isoquinoline Synthesis
The Larock isoquinoline synthesis is a classic and highly effective method for preparing substituted isoquinolines through a palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization. This reaction provides direct access to fully aromatized isoquinolines and is particularly effective for aryl- and alkenyl-substituted acetylenes.[6][7]
Application Advantages:
-
Direct synthesis of aromatic isoquinolines.
-
Good yields and short reaction times.
-
Tolerates a variety of functional groups on the alkyne.
Data Presentation
| Entry | o-Iodobenzaldehyde tert-butylimine | Terminal Alkyne | Product | Yield (%) |
| 1 | N-(2-Iodobenzylidene)-2-methylpropan-2-amine | Phenylacetylene | 3-Phenylisoquinoline | 100 |
| 2 | N-(2-Iodobenzylidene)-2-methylpropan-2-amine | 1-Hexyne | 3-Butylisoquinoline | 85 |
| 3 | N-(2-Iodobenzylidene)-2-methylpropan-2-amine | (Cyclohex-1-en-1-yl)acetylene | 3-(Cyclohex-1-en-1-yl)isoquinoline | 81 |
| 4 | N-(5-Methoxy-2-iodobenzylidene)-2-methylpropan-2-amine | Phenylacetylene | 6-Methoxy-3-phenylisoquinoline | 95 |
| 5 | N-(2-Iodobenzylidene)-2-methylpropan-2-amine | Trimethylsilylacetylene | Isoquinoline | 78 |
Experimental Protocol: General Procedure for the Larock Isoquinoline Synthesis[8]
A 2-dram vial was charged with the tert-butylimine of o-iodobenzaldehyde (0.25 mmol, 1.0 equiv), Pd(OAc)₂ (0.0125 mmol, 5 mol%), PPh₃ (0.025 mmol, 10 mol%), and Na₂CO₃ (0.25 mmol, 1.0 equiv). The terminal alkyne (0.50 mmol, 2.0 equiv) and DMF (5 mL) were then added. The vial was flushed with nitrogen, sealed, and heated in an oil bath at 100 °C for the specified time (typically 2-24 h), while monitoring the reaction by TLC. Upon completion, the reaction mixture was cooled to room temperature, diluted with ether (25 mL), washed with saturated aqueous NH₄Cl (30 mL), dried over Na₂SO₄, and filtered. The solvent was evaporated under reduced pressure, and the product was isolated by flash column chromatography on silica gel.
Note: For alkyl-substituted acetylenes, a two-step procedure involving initial palladium-catalyzed coupling followed by a separate copper-catalyzed cyclization with CuI is often more effective.[7]
Mechanistic Pathway
Caption: Larock Isoquinoline Synthesis Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes [organic-chemistry.org]
Application Notes and Protocols for 4-Bromoisoquinolin-1-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromoisoquinolin-1-amine as a key intermediate in the synthesis of targeted pharmaceutical agents, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. This versatile building block offers a strategic platform for the development of novel therapeutics in oncology and other disease areas.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, allowing for the systematic exploration of the chemical space around the isoquinoline scaffold to optimize biological activity and pharmacokinetic properties. The 1-amino group can serve as a crucial pharmacophore, participating in key hydrogen bonding interactions with target proteins.
Applications in the Synthesis of Kinase and PARP Inhibitors
The isoquinoline core is a well-established scaffold in the design of kinase and PARP inhibitors. The strategic functionalization of this compound allows for the synthesis of potent and selective inhibitors targeting key signaling pathways implicated in cancer progression.
Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties at the 4-position of the isoquinoline ring. This is particularly relevant for targeting the ATP-binding site of kinases, where these appended groups can occupy hydrophobic pockets and form critical interactions.
A representative synthetic scheme for the preparation of a hypothetical 4-aryl-isoquinolin-1-amine kinase inhibitor is shown below:
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Synthesis of PARP Inhibitors via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to couple this compound with a variety of amines, including anilines and heterocylic amines, to generate potent PARP inhibitors. The newly formed amino linkage can be crucial for interacting with the nicotinamide-binding pocket of PARP enzymes.
A representative synthetic scheme for the preparation of a hypothetical 4-anilino-isoquinolin-1-amine PARP inhibitor is outlined below:
Caption: Synthetic workflow for a PARP inhibitor scaffold.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of hypothetical kinase and PARP inhibitors derived from this compound. The data is based on typical yields and potencies observed for analogous compounds in the scientific literature.
Table 1: Synthesis of 4-Substituted Isoquinolin-1-amine Derivatives
| Compound ID | R Group | Coupling Reaction | Yield (%) |
| KI-1 | 4-Methoxyphenyl | Suzuki-Miyaura | 85 |
| KI-2 | 3-Pyridyl | Suzuki-Miyaura | 78 |
| PARPi-1 | 3-Fluoroaniline | Buchwald-Hartwig | 82 |
| PARPi-2 | Piperazine | Buchwald-Hartwig | 75 |
Table 2: Biological Activity of 4-Substituted Isoquinolin-1-amine Derivatives
| Compound ID | Target | IC50 (nM) |
| KI-1 | EGFR | 15 |
| KI-2 | VEGFR2 | 25 |
| PARPi-1 | PARP-1 | 5 |
| PARPi-2 | PARP-1 | 12 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of kinase and PARP inhibitors using this compound as the starting material.
Protocol 1: Synthesis of 4-(4-Methoxyphenyl)isoquinolin-1-amine (KI-1) via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of N-(3-Fluorophenyl)-4-isoquinolin-1-amine (PARPi-1) via Buchwald-Hartwig Amination
Materials:
-
This compound
-
3-Fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) and 3-fluoroaniline (1.2 mmol) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase and PARP inhibitors synthesized from this compound.
Caption: EGFR signaling pathway and inhibition point.
Caption: PARP-1 signaling pathway and inhibition point.
Application Notes: 4-Bromoisoquinolin-1-amine as a Scaffold for Kinase Inhibitor Drug Discovery
Introduction
4-Bromoisoquinolin-1-amine is a versatile heterocyclic compound that holds significant promise as a starting scaffold for the development of novel kinase inhibitors. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds, including several approved kinase inhibitor drugs. The presence of a bromine atom at the 4-position and an amino group at the 1-position provides two strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common binding motif for type I and type II kinase inhibitors. The bromine atom serves as a valuable handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the synthesis of diverse libraries of derivatives to probe the hydrophobic pocket and solvent-exposed regions of the kinase active site.
Hypothesized Mechanism of Action
Derivatives of this compound are hypothesized to function as ATP-competitive kinase inhibitors. By mimicking the adenine portion of ATP, the isoquinoline scaffold can occupy the ATP-binding pocket of the target kinase. The amino group at the 1-position is expected to form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. Modifications at the 4-position can then be tailored to interact with specific amino acid residues within the binding pocket, thereby conferring potency and selectivity for the target kinase. The general mechanism of action for many kinase inhibitors involves blocking the transfer of a phosphate group from ATP to a protein substrate, which in turn modulates cellular signaling pathways.[1][2]
Data Presentation
The following tables summarize the inhibitory activities of representative isoquinoline and quinoline derivatives against various kinases. This data provides a rationale for the potential of this compound as a scaffold for developing potent kinase inhibitors.
Table 1: Inhibitory Activity of Selected Isoquinoline-based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[3,2-g]isoquinolines | Haspin | 10.1 - 80 | [3] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 167 | [4] |
| Isoquinoline-1,3-diones | CDK4 | Potent Inhibition | [5] |
| IRAK4 Inhibitors | IRAK4 | Nanomolar Potency | [6] |
Table 2: Inhibitory Activity of Selected 4-Aminoquinoline/Quinazoline-based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Aminoquinoline Derivatives | RIPK2 | < 20 | [7] |
| 4-Aminoquinoline-3-carboxamides | BTKWT | 5.3 | [8] |
| 4-Anilinoquinazolines | EGFR | 0.029 | [9] |
| Isatin-Quinazoline Hybrids | CDK2, EGFR, VEGFR-2, HER2 | 76 - 183 | [1] |
Mandatory Visualization
Caption: A diagram of the RAS-RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of 4-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromoisoquinolin-1-amine. The isoquinoline scaffold is a significant pharmacophore in medicinal chemistry, and the C-4 functionalization of the 1-aminoisoquinoline core via Suzuki coupling offers a versatile strategy for the synthesis of novel compounds with potential therapeutic applications.
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[1] This reaction typically involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups make it a powerful tool in drug discovery and development.[3][4]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Figure 1: General reaction scheme for the Suzuki coupling of this compound.
Comparative Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Substrate Analogue |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 2-24 | Varies | 6-Bromoisoquinoline-1-carbonitrile[6] |
| 2 | [PdCl₂(dppf)] (5) | - | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde[7] |
| 3 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | Varies | 5-Bromoquinoline[8] |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ (2M aq.) | Toluene/MeOH | 80 | 3 | Varies | Bromo-substituted 6H-1,2-oxazines |
| 5 | CataCXium A Pd G3 | - | K₃PO₄ (2) | 2-MeTHF | 110 | Varies | High | ortho-bromoanilines[3] |
Experimental Protocol: General Procedure
This protocol provides a generalized, step-by-step method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [PdCl₂(dppf)])
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the deactivation of the palladium catalyst.[6]
-
Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed organic solvent followed by degassed water (if using a biphasic system) via syringe.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 4-arylisoquinolin-1-amine.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl bromide. This is followed by transmetalation with the boronic acid, and the cycle is completed by reductive elimination to form the C-C bond and regenerate the catalyst.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Bromo-Isoquinoline Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of various bromo-isoquinoline substrates. This palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the synthesis of N-substituted amino-isoquinolines, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that enables the formation of carbon-nitrogen (C-N) bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[1] This reaction has become indispensable in organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields, offering a significant advantage over traditional methods for C-N bond formation.[1][2] For drug development professionals, this methodology provides a reliable route to synthesize novel isoquinoline-based compounds with potential therapeutic applications.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of key steps involving a palladium(0) catalyst.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromo-isoquinoline, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-isoquinoline product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of specific bromo-isoquinoline substrates.
Protocol 1: Kilogram-Scale Synthesis of (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile[3]
This protocol details the optimized, large-scale synthesis of a chiral amino-isoquinoline derivative.
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
(S)-3-Amino-2-methylpropan-1-ol
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Equipment:
-
Appropriately sized reaction vessel with mechanical stirrer, condenser, and temperature control.
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge the reaction vessel with Pd(dba)₂ (0.025 equiv), BINAP (0.025 equiv), and Cs₂CO₃ (1.5 equiv).
-
Reagent Addition: Add anhydrous THF to the vessel, followed by 6-bromoisoquinoline-1-carbonitrile (1.0 equiv) and (S)-3-amino-2-methylpropan-1-ol (1.2 equiv).
-
Reaction: Heat the mixture to 65°C and stir for 15 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts. The product is typically partitioned between water and an organic solvent.
-
Purification: The crude product is purified by a suitable method, such as crystallization or column chromatography, to yield the final product.
Quantitative Data:
On a 2.5 kg scale, this protocol has been reported to provide the desired product in 80% yield with only 73 ppm of residual palladium.[3]
Protocol 2: Synthesis of 5-(N-Substituted-anilino)-8-benzyloxyquinolines
This protocol describes the amination of 5-bromo-8-benzyloxyquinoline with various aniline derivatives. The reaction conditions were optimized by screening different phosphine ligands.
Materials:
-
8-(Benzyloxy)-5-bromoquinoline
-
Substituted Aniline (e.g., N-methylaniline, 3-methoxy-N-methylaniline, diphenylamine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., Johnphos, XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon atmosphere
Equipment:
-
Schlenk tube or similar reaction vessel for reactions under inert atmosphere.
-
Magnetic stirrer and heating block or oil bath.
-
Standard laboratory glassware for workup and purification.
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add 8-(benzyloxy)-5-bromoquinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and NaOtBu (1.25 equiv).
-
Reagent Addition: Add anhydrous toluene, followed by the aniline derivative (1.25 equiv).
-
Reaction: Heat the reaction mixture to the specified temperature (see table below) and stir for the indicated time. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and filter it through a pad of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
Data Presentation
The following tables summarize the quantitative data for the Buchwald-Hartwig amination of various bromo-isoquinoline substrates.
| Bromo-isoquinoline Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (2.5) | BINAP (2.5) | Cs₂CO₃ (1.5) | THF | 65 | 15 | 80 | [3] |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ (5) | SPhos (10) | NaOtBu (1.25) | Toluene | 110-120 | 0.5 | 93 | |
| 8-(Benzyloxy)-5-bromoquinoline | 3-Methoxy-N-methylaniline | Pd(OAc)₂ (5) | SPhos (10) | NaOtBu (1.25) | Toluene | 140-150 | 6 | 89 | |
| 8-(Benzyloxy)-5-bromoquinoline | Diphenylamine | Pd(OAc)₂ (10) | Tricyclohexylphosphine (20) | NaOtBu (1.25) | Toluene | 150 | 24 | 84 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Derivatization of 4-Bromoisoquinolin-1-amine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic derivatization of this core structure is a key approach in medicinal chemistry to explore and optimize therapeutic potential. 4-Bromoisoquinolin-1-amine serves as a versatile starting material for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom at the C4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the primary amine at the C1-position can be readily functionalized. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig reactions and outlines a hypothetical SAR study targeting a protein kinase pathway.
I. Derivatization Strategies
The primary points for diversification on the this compound scaffold are the C4-position via the bromo substituent and the C1-amino group. Palladium-catalyzed cross-coupling reactions are highly effective for introducing a variety of substituents at the C4-position.
A. C4-Position Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[5][6] This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C4-position of the isoquinoline core.
B. C4-Position Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4-position.[7][8] This is particularly useful for exploring the impact of different amino functionalities on biological activity.
II. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, 4:1)
-
Round-bottom flask or reaction vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to ensure anaerobic conditions.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Round-bottom flask or reaction vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate dry vessel under inert atmosphere, stir the palladium precursor and the phosphine ligand in the anhydrous solvent for 15-20 minutes.
-
Reaction Setup: In the main reaction vessel, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent and Catalyst Addition: Add the anhydrous solvent and the pre-formed catalyst solution (or the palladium precursor and ligand directly).
-
Reaction Execution: Heat the mixture to 90-110 °C and stir. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
III. Structure-Activity Relationship (SAR) Study: A Hypothetical Case
For the purpose of these application notes, we will consider a hypothetical SAR study of this compound derivatives as inhibitors of a protein kinase, "Kinase X," which is implicated in a cancer signaling pathway.
A. Synthesis of Derivative Libraries
Two libraries of compounds were synthesized based on the this compound core using the protocols described above.
-
Library A (Suzuki-Miyaura Coupling): A series of aryl and heteroaryl groups were introduced at the C4-position.
-
Library B (Buchwald-Hartwig Amination): A variety of aliphatic and aromatic amines were coupled at the C4-position.
B. Biological Evaluation
All synthesized compounds were screened for their inhibitory activity against Kinase X using an in-vitro kinase assay. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.
C. Data Presentation
The quantitative data from the hypothetical SAR study are summarized in the tables below for easy comparison.
Table 1: SAR of C4-Aryl/Heteroaryl Derivatives (Library A) against Kinase X
| Compound ID | R Group (at C4) | IC₅₀ (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Methoxyphenyl | 280 |
| 1c | 4-Chlorophenyl | 450 |
| 1d | 3-Pyridyl | 150 |
| 1e | 2-Thienyl | 310 |
Table 2: SAR of C4-Amino Derivatives (Library B) against Kinase X
| Compound ID | R Group (at C4) | IC₅₀ (nM) |
| 2a | N-Piperidinyl | 85 |
| 2b | N-Morpholinyl | 65 |
| 2c | N-Benzylamino | 110 |
| 2d | N-Anilino | 250 |
| 2e | N-(2-Hydroxyethyl)amino | 45 |
D. SAR Summary
-
C4-Aryl/Heteroaryl Substitution: Introduction of a heteroaryl group like 3-pyridyl (compound 1d ) at the C4-position appears to be more favorable for inhibitory activity than simple aryl groups. Electron-donating groups on the phenyl ring (compound 1b ) seem to enhance activity compared to electron-withdrawing groups (compound 1c ).
-
C4-Amino Substitution: The introduction of amino groups at the C4-position generally leads to more potent inhibitors. A morpholine ring (compound 2b ) and a hydroxyethylamino side chain (compound 2e ) show the highest potency, suggesting that hydrogen bond accepting and donating capabilities in this region are important for binding to Kinase X.
IV. Visualizations
A. Derivatization Workflow
Caption: General workflow for creating derivative libraries from this compound for SAR studies.
B. Hypothetical Signaling Pathway of Kinase X
Caption: A hypothetical signaling cascade where Kinase X is a key mediator of cell proliferation, which is targeted by the synthesized isoquinoline derivatives.
C. Logical Flow of the SAR Study
Caption: The logical progression of a structure-activity relationship study, from initial scaffold to a lead candidate.
References
- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-Alkylation of 4-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinolin-1-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The introduction of alkyl substituents on the primary amine functionality can significantly modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. N-alkylated isoquinoline derivatives are known to possess a wide range of biological activities, including potential as kinase inhibitors, anticancer agents, and antiviral compounds. These application notes provide detailed experimental procedures for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination.
Data Presentation
The following table summarizes illustrative quantitative data for the N-alkylation of this compound using direct alkylation and reductive amination. This data is representative of typical reaction outcomes for structurally similar amino-heterocycles and serves as a guideline for experimental design.
| Method | Entry | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Direct Alkylation | 1 | Iodomethane | K₂CO₃ | DMF | 25 | 12 | 85 |
| 2 | Benzyl Bromide | NaH | THF | 0 to 25 | 8 | 78 | |
| 3 | Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 6 | 92 | |
| Reductive Amination | 4 | Formaldehyde (37% aq.) | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 16 | 90 |
| 5 | Acetone | NaBH₃CN | Methanol | 25 | 24 | 82 | |
| 6 | Cyclohexanecarboxaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 25 | 18 | 88 |
Note: The data presented in this table is illustrative and based on general knowledge of N-alkylation reactions of similar aromatic amines. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to achieve good yields and minimize side reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) portion-wise to the stirred solution. If using a strong base like NaH, cool the reaction mixture to 0 °C before addition.
-
Stir the mixture for 15-30 minutes at the appropriate temperature (0 °C for NaH, room temperature for K₂CO₃).
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature (if cooled) and stir for the time indicated in the data table, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated this compound.
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot reaction that involves the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method is often milder and more selective than direct alkylation.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., 1,2-dichloroethane, methanol, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the aldehyde or ketone (1.1 - 1.5 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or LC-MS.
-
Once imine formation is observed, add the reducing agent (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in the data table, or until the starting material is consumed as monitored by TLC/LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated this compound.
Visualizations
Caption: Experimental Workflow for Direct N-Alkylation.
Caption: Experimental Workflow for Reductive Amination.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
Application Notes and Protocols for the Development of Fluorescent Probes Using 4-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinolin-1-amine is a versatile heterocyclic compound that holds significant potential as a scaffold for the development of novel fluorescent probes. The isoquinoline core is a well-established fluorophore present in many biologically active molecules. The strategic placement of a bromo group at the 4-position and an amino group at the 1-position offers two distinct reactive handles for synthetic modification. The bromine atom can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce a wide range of substituents that can tune the photophysical properties or act as recognition moieties for specific analytes. The amino group can be acylated, alkylated, or otherwise modified to attach signaling units or improve biocompatibility. This dual functionality allows for the rational design of fluorescent probes for diverse applications in biological imaging, diagnostics, and drug discovery. While specific examples of fluorescent probes derived directly from this compound are not extensively documented in current literature, its structural similarity to other widely used quinoline and isoquinoline-based fluorophores provides a strong basis for its application in this field.
Potential Applications
Fluorescent probes based on the this compound scaffold can be designed for a variety of applications, including:
-
Sensing of Metal Ions: By introducing a chelating moiety at the 4-position, probes can be developed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, Fe³⁺, and Hg²⁺.
-
Bioimaging: Functionalization with targeting ligands can direct the probes to specific cellular organelles or biomolecules, enabling their visualization and tracking in live cells.
-
pH Sensing: The aminoisoquinoline core is often sensitive to changes in pH, which can be exploited to create probes that report on the pH of their microenvironment.
-
High-Throughput Screening: The development of probes that exhibit a fluorescent response upon binding to a specific enzyme or receptor can be valuable tools in drug discovery platforms.
Data Presentation: Expected Photophysical Properties
The following table summarizes the hypothetical, yet expected, photophysical properties of fluorescent probes derived from this compound. These values are based on data reported for structurally similar aminoquinoline and aminoisoquinoline derivatives. The actual properties will depend on the specific substituents introduced.
| Probe Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte |
| Probe 1 (4-Aryl-isoquinolin-1-amine) | 350 - 380 | 450 - 500 | 100 - 120 | 0.1 - 0.4 | General Imaging |
| Probe 2 (4-(Chelator)-isoquinolin-1-amine) | 360 - 400 | 480 - 550 | 120 - 150 | 0.05 - 0.3 (On) | Metal Ions |
| Probe 3 (4-Alkynyl-isoquinolin-1-amine) | 370 - 410 | 490 - 580 | 120 - 170 | 0.2 - 0.6 | Bioorthogonal |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of fluorescent probes based on this compound.
Protocol 1: Synthesis of 4-Aryl-isoquinolin-1-amine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the isoquinoline core.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-isoquinolin-1-amine.
Protocol 2: General Procedure for Fluorescence Spectroscopy
This protocol outlines the basic steps for characterizing the fluorescence properties of a synthesized probe.
Materials and Equipment:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, buffer)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent such as DMSO.
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (typically 1-10 µM) in the experimental buffer or solvent.
-
Absorbance Measurement: Record the UV-Visible absorbance spectrum to determine the maximum absorbance wavelength (λmax,abs).
-
Excitation and Emission Spectra:
-
Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).
-
Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex). The quantum yield can be determined relative to a known standard (e.g., quinine sulfate).
Visualizations
Caption: Synthetic workflow for functionalizing this compound.
Caption: General signaling mechanism for a "turn-on" fluorescent probe.
Application Note: Analytical Characterization of 4-Bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methods for the characterization of 4-Bromoisoquinolin-1-amine, a key intermediate in pharmaceutical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented. This guide is intended to equip researchers with the necessary tools for quality control and structural elucidation of this compound.
Introduction
This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its core structural motif, which is present in numerous biologically active compounds. Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. This application note details the key analytical techniques for its comprehensive characterization.
Analytical Methods
A multi-faceted analytical approach is recommended for the full characterization of this compound. This includes chromatographic separation for purity assessment and spectroscopic techniques for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for determining the purity of the compound and identifying any related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the molecule by providing detailed information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated system of the molecule.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is adapted from established methods for similar isoquinoline derivatives and is suitable for determining the purity of this compound.[1]
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1.0 mL of a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform fragmentation (MS/MS) analysis on the molecular ion to aid in structural confirmation.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Use a quartz cuvette for the measurement.
Data Acquisition:
-
Scan the sample across a wavelength range of 200-400 nm to determine the absorption maxima (λmax).
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound based on its structure and data from closely related compounds.
Table 1: HPLC Purity Data
| Parameter | Expected Result |
| Retention Time | Dependent on the specific HPLC system and conditions, but should be a single major peak. |
| Purity | >95% (as determined by peak area percentage) |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | d | 1H | Aromatic H |
| ~7.5-7.8 | m | 2H | Aromatic H |
| ~7.2-7.4 | m | 1H | Aromatic H |
| ~6.8 | s | 1H | Aromatic H |
| ~6.5 | br s | 2H | -NH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C-NH₂ |
| ~140-145 | Aromatic C |
| ~120-135 | Aromatic CH |
| ~110-120 | Aromatic C-Br |
Note: Chemical shifts are approximate and based on theoretical predictions and data from similar structures.
Table 4: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [3][4] |
| [M+H]⁺ (m/z) | 223.98, 225.98 (due to bromine isotopes) |
| Major Fragments | Loss of Br, loss of NH₂, and cleavage of the isoquinoline ring system. |
Table 5: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium | N-H stretch (primary amine)[5] |
| 3100-3000 | Medium | Aromatic C-H stretch[5] |
| 1650-1580 | Medium | N-H bend (primary amine)[5] |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1335-1250 | Strong | Aromatic C-N stretch[5] |
| ~700-850 | Strong | C-Br stretch and aromatic C-H out-of-plane bending |
Table 6: UV-Vis Spectroscopy Data
| Parameter | Expected Value |
| λmax | ~250-280 nm and ~320-350 nm |
| Solvent | Ethanol or Acetonitrile |
Note: The presence of the amino group and the extended conjugation are expected to cause a red shift compared to unsubstituted isoquinoline.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between molecular properties and analytical techniques.
References
Application Notes and Protocols for High-Throughput Screening of 4-Bromoisoquinolin-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4-Bromoisoquinolin-1-amine derivatives. This class of compounds, featuring a privileged isoquinoline scaffold, holds significant potential for modulating the activity of key drug targets, particularly protein kinases and G-protein coupled receptors (GPCRs). The following sections detail the rationale, methodologies, and data interpretation for screening these derivatives against these two major target classes.
Disclaimer: Specific high-throughput screening data for this compound derivatives is not widely available in the public domain. The quantitative data presented in this document is representative of structurally related isoquinoline and quinoline derivatives and should be considered illustrative. Researchers are advised to validate these methodologies and establish specific assay parameters for their unique compounds of interest.
Section 1: Screening of this compound Derivatives as Protein Kinase Inhibitors
The isoquinoline core is a well-established pharmacophore in the development of protein kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Therefore, screening this compound derivatives against a panel of protein kinases is a rational approach to identify novel therapeutic leads.
A robust and widely used HTS method for identifying kinase inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3][4] This homogeneous assay format is sensitive, reproducible, and amenable to automation in high-density microplate formats (384- and 1536-well).[3]
Signaling Pathway: Generic Kinase Cascade
The diagram below illustrates a generic signaling cascade involving a receptor tyrosine kinase (RTK), which, upon ligand binding, dimerizes and autophosphorylates. This activates downstream kinases, leading to the phosphorylation of a substrate, a process that can be inhibited by small molecules like this compound derivatives.
Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.
Experimental Workflow: TR-FRET Kinase Assay
The workflow for a typical TR-FRET kinase inhibition assay involves the enzymatic reaction followed by the detection of product formation. A decrease in the TR-FRET signal indicates inhibition of the kinase by the test compound.
Caption: TR-FRET Kinase Assay Experimental Workflow.
Data Presentation: Kinase Inhibition
The inhibitory activity of the compounds is quantified by their IC50 values (the concentration required to inhibit 50% of the enzyme's activity). The robustness of the assay is assessed by the Z'-factor.[5][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]
Table 1: Representative Kinase Inhibitory Activity of Isoquinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Z'-Factor |
| ISO-1b | Haspin | 57 | 0.82 |
| ISO-1c | Haspin | 66 | 0.79 |
| ISO-2c | Haspin | 62 | 0.85 |
| ISO-9a | HER2 | 150 | 0.75 |
| ISO-9b | HER2 | 210 | 0.78 |
| ISO-14a | HER2 | 103 | 0.81 |
Data is illustrative, based on activities of pyrazolo[3,4-g]isoquinolines and other isoquinoline derivatives against their respective targets.[7][8]
Experimental Protocol: TR-FRET Kinase Assay
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer solution containing appropriate salts, DTT, and a detergent (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired working concentration (typically at the Km value for the specific kinase) in kinase buffer.
-
Fluorescent Substrate: Reconstitute the fluorescently labeled peptide substrate in an appropriate solvent (e.g., DMSO) and dilute to the working concentration in kinase buffer.
-
Test Compounds: Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
Stop/Detection Solution: Prepare a solution containing EDTA to stop the kinase reaction and a terbium-labeled anti-phospho-substrate antibody in a suitable detection buffer.
2. Assay Procedure:
-
Add 2 µL of the test compound solution or DMSO (for controls) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (enzyme diluted in kinase buffer) to all wells.
-
Initiate the kinase reaction by adding 4 µL of the ATP/fluorescent substrate mixture to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 10 µL of the Stop/Detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the terbium (donor) and fluorescent substrate (acceptor) wavelengths.
3. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Calculate the Z'-factor for the assay plate using the signals from the positive and negative controls to assess assay quality.[5]
Section 2: Screening of this compound Derivatives as GPCR Modulators
Isoquinoline derivatives have also been identified as modulators of G-protein coupled receptors (GPCRs), acting as both agonists and allosteric modulators.[10][11] GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them highly attractive drug targets.
A common HTS assay for GPCRs, particularly those that signal through the Gq pathway, is the calcium mobilization assay.[12][13] This cell-based assay measures the transient increase in intracellular calcium concentration upon receptor activation.
Signaling Pathway: Gq-Coupled GPCR
The diagram below depicts the activation of a Gq-coupled GPCR. Ligand binding triggers a conformational change, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
Caption: Gq-Coupled GPCR Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay
The workflow for a calcium mobilization assay involves loading cells with a calcium-sensitive fluorescent dye, adding the test compounds, and then monitoring the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.
Caption: Calcium Mobilization Assay Experimental Workflow.
Data Presentation: GPCR Modulation
For GPCR modulators, the potency is typically expressed as an EC50 value for agonists (concentration for 50% maximal activation) or an IC50 value for antagonists (concentration for 50% inhibition of agonist response). The Z'-factor is also used to validate the assay's suitability for HTS.[14]
Table 2: Representative GPCR Modulatory Activity of Isoquinoline Derivatives
| Compound ID | Target GPCR | Assay Mode | EC50/IC50 (nM) | Z'-Factor |
| ISO-A1 | TAAR1 | Agonist | 850 | 0.84 |
| ISO-N1 | TAAR1 | Antagonist | 206 | 0.84 |
| ISO-N2 | TAAR1 | Antagonist | 281 | 0.84 |
| ISO-C1 | CCR6 | Agonist | 10,720 | 0.63 |
Data is illustrative, based on activities of various compounds in respective GPCR HTS assays.[14]
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed for a 384-well plate format using a fluorometric imaging plate reader (FLIPR).
1. Cell Culture and Plating:
-
Culture a stable cell line expressing the target Gq-coupled GPCR in appropriate growth medium.
-
Harvest the cells and seed them into 384-well black-walled, clear-bottom microplates at a suitable density.
-
Incubate the plates overnight at 37°C in a CO2 incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the growth medium from the cell plates and add the dye loading buffer.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of the this compound derivatives in an appropriate assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
For agonist screening:
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the test compounds and continue to measure the fluorescence signal for 2-3 minutes to capture the calcium transient.
-
-
For antagonist screening:
-
Add the test compounds and incubate for 15-30 minutes.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add a known agonist at its EC80 concentration and continue to measure the fluorescence signal for 2-3 minutes.
-
4. Data Analysis:
-
The change in fluorescence (maximum signal - baseline signal) is used as the measure of intracellular calcium mobilization.
-
For agonist activity: Plot the fluorescence change against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 and maximal response.
-
For antagonist activity: Determine the percent inhibition of the agonist response for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50.
-
Calculate the Z'-factor for the assay using appropriate agonist/antagonist controls to ensure the quality of the screen.[9]
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.jp [genscript.jp]
- 12. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Bromoisoquinolin-1-amine in the Synthesis of Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of topoisomerase inhibitors derived from 4-Bromoisoquinolin-1-amine. The protocols detailed below are based on established methodologies for the synthesis of related isoquinoline-based inhibitors and their biological characterization.
Introduction
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition has been a successful strategy in cancer chemotherapy. The isoquinoline scaffold is a key pharmacophore in a variety of biologically active compounds, including a class of non-camptothecin topoisomerase I inhibitors known as indenoisoquinolines. This compound serves as a versatile starting material for the synthesis of novel topoisomerase inhibitors, allowing for the introduction of diverse functionalities at the 4-position through cross-coupling reactions, which can significantly influence their biological activity.
The general mechanism of action for many topoisomerase inhibitors involves the stabilization of the covalent enzyme-DNA intermediate, known as the cleavage complex. This leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Synthesis of Topoisomerase Inhibitors from this compound
A plausible and efficient method for the synthesis of 3-arylisoquinolin-1-amine derivatives, a known class of topoisomerase inhibitors, from this compound is through a Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position, enabling the exploration of structure-activity relationships (SAR).
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 4-arylisoquinolin-1-amine derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add potassium carbonate (3.0 eq), Palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-arylisoquinolin-1-amine.
Biological Evaluation Protocols
Topoisomerase I Inhibition Assay: DNA Cleavage Assay
This assay is a widely used method to identify and characterize topoisomerase I inhibitors by detecting the stabilization of the topoisomerase I-DNA cleavage complex.[1]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)[2]
-
Human Topoisomerase I (recombinant)
-
Test compounds (dissolved in DMSO)
-
Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 1 mM DTT, 1 mg/mL BSA
-
Stop Solution/Loading Dye: 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
Camptothecin (as a positive control)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice, containing:
-
10x Reaction Buffer: 2 µL
-
Supercoiled DNA (0.25 µg/µL): 1 µL
-
Test compound (at various concentrations): 1 µL
-
Human Topoisomerase I (1-2 units): 1 µL
-
Nuclease-free water to a final volume of 20 µL
-
-
Include a negative control (DMSO vehicle) and a positive control (camptothecin).
-
Incubate the reaction mixtures at 37 °C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Interpretation: Topoisomerase I relaxes supercoiled DNA (form I) into a relaxed form (form II). Inhibitors that stabilize the cleavage complex will result in an increase in the nicked, relaxed form of the DNA and a decrease in the supercoiled form.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Quantitative Data Summary
The following tables summarize the biological activity of representative isoquinoline-based topoisomerase inhibitors from the literature.
Table 1: Cytotoxicity of Indenoisoquinoline Derivatives
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| Indenoisoquinoline 1 | NCI-60 Panel (Mean) | >10 | [3] |
| Indenoisoquinoline 2 | NCI-60 Panel (Mean) | 0.07 | [4] |
| LMP400 (Indotecan) | Various | Potent | [5] |
| LMP776 (Indimitecan) | Various | Potent | [5] |
Table 2: Topoisomerase I Inhibitory Activity
| Compound | Activity vs. Camptothecin | Method | Reference |
| Indenoisoquinolines | Comparable to Potent | DNA Cleavage Assay | [4] |
| 3-Arylisoquinolinamines | Potent | DNA Cleavage Assay | [6] |
| Pyrazolo[4,3-f]quinolines | Active | Topo I/IIα Inhibition Assay | [7] |
Visualizations
Caption: Mechanism of action of isoquinoline-based topoisomerase I inhibitors.
Caption: Experimental workflow for synthesis and evaluation of inhibitors.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromoisoquinolin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromoisoquinolin-1-amine. The following sections address common challenges and provide detailed experimental protocols and data for improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method is the palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction is favored for its broad substrate scope and functional group tolerance.[1] The typical starting material is 4-Bromo-1-chloroisoquinoline, where the C1 position is more activated towards nucleophilic substitution than the C4 position due to the electron-withdrawing effect of the adjacent ring nitrogen. An ammonia equivalent is used as the amine source.
Q2: I am not getting any product. What are the critical initial checks?
If the reaction fails completely, consider these fundamental points:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are anhydrous and degassed.
-
Catalyst Activity: The Pd(0) precatalyst may be inactive. Use a fresh bottle or a reliable source. Consider using a pre-formed, air-stable precatalyst (e.g., G3 or G4 palladacycles).
-
Reagent Purity: Verify the purity of your 4-Bromo-1-chloroisoquinoline and the amine source. Impurities can poison the catalyst.
-
Base Quality: The base, typically a strong alkoxide like sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a freshly opened bottle or a sample stored in a glovebox.
Q3: My yield is consistently low. How can I improve it?
Low yields are a common issue that can be addressed by systematically optimizing reaction parameters. Key areas to focus on include the choice of ligand, base, solvent, and temperature. See the troubleshooting guide and data tables below for a more detailed approach to optimization. Common causes for low yield include incomplete reaction, catalyst deactivation, or competing side reactions.[2]
Q4: What are the likely side products in this synthesis?
Potential side products in the synthesis of this compound include:
-
Hydrodehalogenation: Replacement of the chloro or bromo substituent with a hydrogen atom, yielding 4-Bromoisoquinoline or 1-Aminoisoquinoline.
-
Diarylamine formation: The product, this compound, can act as a nucleophile and react with another molecule of the starting material to form a diarylamine, especially if the concentration of the primary amine is low.[3]
-
Solvent-derived impurities: Some solvents can participate in side reactions. For example, THF can degrade at high temperatures in the presence of a strong base.
Q5: How can I purify the final product, this compound?
Standard purification involves aqueous workup followed by column chromatography on silica gel. A typical workup consists of cooling the reaction mixture, diluting it with a solvent like ethyl acetate, and washing with water and brine to remove the base and other inorganic salts. The crude product is then purified by flash chromatography using a gradient of ethyl acetate in hexanes or dichloromethane. The melting point of this compound is reported to be 152-153 °C.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Problem: Low or No Product Formation
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Problem: Presence of Significant Side Products
| Side Product Observed | Potential Cause | Suggested Solution |
| Hydrodehalogenation | 1. Catalyst deactivation leading to a competing reduction pathway. 2. Presence of water or other protic impurities. | 1. Use a more robust ligand or a higher catalyst loading. 2. Ensure all reagents and solvents are strictly anhydrous. |
| Diarylamine Formation | The product amine is competing with the ammonia source as the nucleophile. | 1. Use a larger excess of the ammonia source. 2. Consider using an ammonia surrogate that is less nucleophilic after the initial coupling, such as benzophenone imine, followed by a separate hydrolysis step.[1] |
| Debromination | The C4-Br bond is undergoing reductive cleavage. | This can be challenging with palladium catalysts. Consider screening different ligands, as some are more prone to promoting this side reaction. Lowering the reaction temperature may also help. |
Data Presentation: Optimizing Buchwald-Hartwig Amination
Achieving a high yield in Buchwald-Hartwig amination often requires screening several parameters. The tables below summarize the impact of different ligands, bases, and solvents on the reaction outcome, based on literature for analogous heteroaromatic systems.
Table 1: Effect of Phosphine Ligand on Yield
| Ligand | Typical Loading (mol%) | Characteristics | Expected Yield Range (%) |
| XPhos | 1.5 - 3 | Bulky, electron-rich biaryl phosphine. Generally effective for heteroaryl chlorides. | 70 - 95 |
| BrettPhos | 1.5 - 3 | Designed for selective monoarylation of primary amines.[1] | 75 - 98 |
| RuPhos | 1.5 - 3 | Effective for coupling secondary amines, may be useful if diarylamine formation is an issue. | 65 - 90 |
| BINAP | 2 - 4 | Bidentate ligand, can be effective but may require higher temperatures.[1] | 50 - 85 |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Comments | Expected Yield Range (%) |
| NaOtBu | Toluene | 100 - 110 | Standard, strong, non-nucleophilic base. Very common choice. | 70 - 98 |
| NaOtBu | 1,4-Dioxane | 100 - 110 | Good coordinating solvent, can improve solubility and catalyst stability. | 75 - 95 |
| K₃PO₄ | Toluene | 110 | Weaker base, may be useful if the starting material is base-sensitive, but often requires higher temperatures. | 50 - 80 |
| Cs₂CO₃ | 1,4-Dioxane | 110 | Mild base, can be effective with certain ligand systems. | 60 - 85 |
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for your specific setup.
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes the amination of 4-Bromo-1-chloroisoquinoline using an ammonia surrogate.
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// Edges start -> setup; setup -> add_reagents; add_reagents -> add_solvent; add_solvent -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> end; } केंद Caption: A generalized workflow for Buchwald-Hartwig amination.
Materials:
-
4-Bromo-1-chloroisoquinoline (1.0 eq)
-
Benzophenone imine (as ammonia surrogate, 1.2 eq)
-
Pd₂(dba)₃ (Palladium precatalyst, 2 mol%)
-
XPhos (Ligand, 4.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Addition of Reagents: Add 4-Bromo-1-chloroisoquinoline and benzophenone imine to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Hydrolysis of Imine:
-
Dissolve the crude intermediate in THF.
-
Add 2M aqueous HCl and stir at room temperature for 2-4 hours to hydrolyze the imine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Technical Support Center: Purification of Crude 4-Bromoisoquinolin-1-amine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Bromoisoquinolin-1-amine via recrystallization. This resource offers a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and a visual workflow to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The Compound Does Not Dissolve in the Chosen Solvent.
-
Question: I'm trying to dissolve my crude this compound in a heated solvent, but it remains largely insoluble. What should I do?
-
Answer: This indicates that the chosen solvent is not suitable for your compound. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[1]
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water).
-
Increase Temperature: Ensure you are heating the solvent to its boiling point, as solubility increases with temperature.[1]
-
Use a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.[2]
-
-
Issue 2: No Crystals Form Upon Cooling.
-
Question: I have successfully dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
-
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors including the solution not being sufficiently saturated or the presence of impurities inhibiting crystallization.[3][4]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic scratches that can act as nucleation sites.[3][4][5]
-
Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth.[3][4][6]
-
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[5][7]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[1][6]
-
-
Issue 3: The Compound "Oils Out" Instead of Forming Crystals.
-
Question: Upon cooling, my compound separates from the solution as an oily liquid instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too quickly.[5][7]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level before allowing it to cool again.[7][8][9]
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Rapid cooling encourages oil formation.[5][8]
-
Change the Solvent System: Consider using a solvent with a lower boiling point.[4]
-
-
Issue 4: The Recovered Crystals Are Still Impure or the Yield is Low.
-
Question: I have obtained crystals, but they are colored, or the final yield is very low. How can I improve the purity and yield?
-
Answer: Colored impurities can often be removed with activated charcoal. A low yield may result from using too much solvent or premature crystallization.[3][9]
-
Troubleshooting Steps for Purity:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
-
-
Troubleshooting Steps for Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]
-
Rinse with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Solvent Selection | Ethanol, Isopropanol, Ethyl Acetate, Toluene, Ethanol/Water | Choice depends on the impurities present. A solvent pair like Ethanol/Water can be effective. |
| Crude:Solvent Ratio (w/v) | 1:10 to 1:20 | This is an estimate and should be determined experimentally by starting with a smaller volume and adding more as needed. |
| Dissolution Temperature (°C) | Near the boiling point of the chosen solvent | Ensure the compound is fully dissolved. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Slow cooling is crucial for forming pure crystals. |
| Expected Yield (%) | 70-90% | The yield is highly dependent on the initial purity of the crude material and the technique used. Some loss of product in the mother liquor is unavoidable.[3] |
| Melting Point of Pure Product (°C) | 152-153 °C | A sharp melting point close to the literature value is an indicator of purity.[10] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in a few potential solvents at room temperature and with heating. A suitable solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 55270-27-4 [amp.chemicalbook.com]
Technical Support Center: Flash Column Chromatography for Isoquinoline Derivatives
Welcome to the Technical Support Center for the purification of isoquinoline derivatives using flash column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My isoquinoline derivative is sticking to the top of the silica gel column and won't elute, even with a high percentage of polar solvent. What should I do?
This is a common issue, particularly with nitrogen-containing heterocycles like isoquinolines, which can interact strongly with the acidic silanol groups on the silica gel surface.[1] Here are several strategies to address this:
-
Use a Mobile Phase Modifier: The basic nitrogen atom in the isoquinoline ring can lead to strong adsorption on acidic silica gel. Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica and improve elution.
-
Deactivate the Silica Gel: Before running your column, you can flush the packed silica gel with a solvent system containing 1-3% triethylamine.[2][3] This deactivates the acidic sites. You can then proceed with your regular solvent system.
-
Switch the Stationary Phase: If modifying the mobile phase doesn't work, consider a different stationary phase.
Q2: I am observing poor separation (co-elution) between my target isoquinoline derivative and an impurity. How can I improve the resolution?
Achieving good separation is critical for obtaining a pure compound. Here are some techniques to improve resolution:
-
Optimize the Solvent System:
-
TLC First: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure it separates well on the column.[7]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve separation for compounds with close Rf values.[2]
-
Try Different Solvent Systems: Don't be afraid to experiment with different solvent combinations. While hexane/ethyl acetate is common, systems like dichloromethane/methanol or even those containing acetone can provide different selectivity.[4][6]
-
-
Dry Loading: If your crude sample is not very soluble in the initial mobile phase, it can lead to band broadening and poor separation.[6] In this case, pre-adsorb your sample onto a small amount of silica gel and load it onto the column as a dry powder.[2]
-
Column Dimensions: For difficult separations, a longer, narrower column will provide more theoretical plates and better resolution.[8]
Q3: My isoquinoline derivative appears to be decomposing on the silica gel column. How can I prevent this?
The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Test for Stability: First, confirm that your compound is indeed unstable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading.[4]
-
Deactivate the Silica Gel: As mentioned in Q1, deactivating the silica with triethylamine is a very effective way to prevent the degradation of acid-sensitive compounds.[2][3]
-
Use an Alternative Stationary Phase: Florisil, a magnesium silicate adsorbent, is less acidic than silica gel and can be a good alternative.[4] Alumina is another option.
Troubleshooting Guide
This guide addresses specific problems you might encounter during flash column chromatography of isoquinoline derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of your eluent. Start with a less polar solvent mixture based on your TLC analysis.[4] |
| Compound Takes Too Long to Elute (Tailing) | The mobile phase is not polar enough. Strong interaction with the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution).[2] Add a modifier like triethylamine to reduce tailing for basic compounds.[1][2] |
| No Compound Detected in Fractions | The compound decomposed on the column. The compound is too dilute to detect. The compound eluted in the solvent front. | Check for compound stability on silica gel using TLC.[4] Concentrate the fractions and re-analyze by TLC.[4] Check the very first fractions collected.[4] |
| Cracked or Channeled Column Packing | Improperly packed column. The use of dichloromethane can sometimes lead to cracking due to pressure buildup.[2] | Repack the column carefully, ensuring a uniform and bubble-free slurry.[8] If using dichloromethane, consider switching to a different non-polar solvent or apply pressure more gradually. |
| Sample Insoluble in Mobile Phase | The chosen solvent system is not appropriate for dissolving the crude mixture. | Use a "dry loading" technique by pre-adsorbing the sample onto silica gel.[2][6] Alternatively, dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and then load it, but be aware this can sometimes compromise separation.[4] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Neutral Isoquinoline Derivative
This protocol describes a standard procedure for purifying a neutral isoquinoline derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of hexane/ethyl acetate) to find a system that gives your target compound an Rf value of ~0.2-0.3.
-
-
Column Preparation:
-
Select a column of appropriate size. For a 1g sample, a 40mm diameter column is a good starting point.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude mixture in a minimal amount of the initial eluent and carefully pipette it onto the sand layer.
-
Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your target compound.
-
Remove the solvent using a rotary evaporator to obtain the purified isoquinoline derivative.
-
Protocol 2: Flash Column Chromatography of a Basic Isoquinoline Derivative
This protocol is adapted for isoquinoline derivatives that exhibit strong interactions with silica gel.
-
TLC Analysis with Modifier:
-
Perform TLC analysis as described in Protocol 1, but add 0.5-1% triethylamine (TEA) to the developing solvent. This will give a more accurate prediction of the elution behavior on the column.
-
-
Column and Solvent Preparation:
-
Prepare your chosen eluent system (e.g., hexane/ethyl acetate) and add 0.5-1% TEA to the entire volume of solvent you will use for the chromatography.
-
Pack the column with silica gel using this TEA-containing solvent mixture.
-
-
Sample Loading:
-
Follow the sample loading procedures from Protocol 1.
-
-
Elution and Fraction Collection:
-
Elute the column with the TEA-containing solvent system, collecting fractions as usual.
-
Monitor the fractions by TLC (using a TLC system that also contains TEA).
-
-
Isolation and Post-Purification Treatment:
-
Combine the pure fractions.
-
When removing the solvent, the triethylamine will also be removed under vacuum. For sensitive compounds, an aqueous wash of the combined organic fractions may be performed to remove any residual TEA before final evaporation.
-
Visualizations
Caption: General workflow for flash column chromatography purification.
Caption: Troubleshooting logic for common isoquinoline purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. sorbtech.com [sorbtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Troubleshooting Suzuki Reactions with 4-Bromoisoquinolin-1-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low conversion in Suzuki-Miyaura coupling reactions involving 4-Bromoisoquinolin-1-amine.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low to no conversion in my Suzuki reaction with this compound. What are the most common causes?
Low conversion in Suzuki reactions with nitrogen-containing heterocycles like this compound is a frequent issue. The primary causes often revolve around the catalyst, reaction conditions, and the stability of the reagents.
-
Catalyst Deactivation/Inhibition : The nitrogen atom in the isoquinoline ring or the exocyclic amine can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.[1][2] This is a common issue with nitrogen-rich heterocycles.[3][4]
-
Suboptimal Reaction Conditions : Key parameters such as the choice of catalyst, ligand, base, solvent, and temperature are critical and may require optimization for this specific substrate.[5]
-
Protodeboronation of the Boronic Acid : Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][6]
-
Poor Solubility : The starting materials, particularly the this compound, may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[6][7]
-
Presence of Oxygen : Dissolved oxygen in the reaction mixture can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[2][6]
Q2: My primary side product appears to be the homocoupling of my boronic acid. How can I prevent this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2][6] To minimize this:
-
Thoroughly Degas Solvents : It is crucial to remove dissolved oxygen from all solvents, including water.[6] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes) or by using freeze-pump-thaw cycles.[2][6]
-
Maintain an Inert Atmosphere : The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon to prevent oxygen from entering the reaction vessel.[8][9]
-
Optimize Catalyst and Ligand : The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different conditions can help identify a more selective system.[6]
Q3: I suspect my boronic acid is degrading. What can I do to improve its stability?
Protodeboronation is a significant challenge, especially with heteroaryl boronic acids.[2] To address this:
-
Use Boronate Esters : Consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, which are less prone to protodeboronation.[6]
-
Anhydrous Conditions : In some cases, running the reaction under anhydrous conditions can suppress this side reaction.[6]
-
Choice of Base : The type and strength of the base can influence the rate of protodeboronation. Weaker bases like KF might be beneficial.[7]
Q4: The amine group on my isoquinoline seems to be interfering with the reaction. What is the best strategy to overcome this?
The amine group can indeed complicate the reaction by poisoning the palladium catalyst.[10] Several strategies can mitigate this:
-
Use Bulky, Electron-Rich Ligands : Ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium center, preventing the substrate's nitrogen from coordinating and deactivating the catalyst.[1][6]
-
Slow Addition of the Heterocycle : Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.[6]
-
Protecting the Amine Group : While often less desirable due to extra steps, N-protection of the amine group can be a robust solution if other methods fail.[11]
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields in your Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Identifying and minimizing side products in isoquinoline synthesis
Welcome to the Technical Support Center for Isoquinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of isoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoquinoline core?
A1: Three of the most widely used methods for synthesizing the isoquinoline skeleton are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the isoquinoline product.
Q2: How do I choose the most appropriate synthesis method for my target isoquinoline?
A2: The choice of synthesis method depends on several factors:
-
Starting Material Availability: The structure of your available starting materials will often dictate the most feasible route.
-
Desired Substitution Pattern: Each method provides a different regioselectivity for substituents on the isoquinoline core.
-
Reaction Conditions: The stability of your functional groups to acidic or high-temperature conditions will influence your choice. For instance, the Bischler-Napieralski reaction often employs harsh dehydrating agents, while the Pictet-Spengler reaction can sometimes be performed under milder, even physiological, conditions.[1][2]
Troubleshooting Guide: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[3][4]
Q3: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the common causes?
A3: Low yields in the Bischler-Napieralski reaction can often be attributed to the following:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and electron-withdrawing groups on the aromatic ring of the β-arylethylamide can significantly hinder or prevent the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[5]
-
Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. For less reactive substrates, a stronger dehydrating agent or more forcing conditions may be necessary.
-
Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the degradation of sensitive substrates or products, resulting in tar formation.
Q4: I am observing a significant amount of a styrene-like side product. What is it and how can I minimize its formation?
A4: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis and occurs through a retro-Ritter reaction.[5] This side reaction is evidence for the formation of a nitrilium ion intermediate.[6] To minimize the formation of this byproduct, you can:
-
Use Milder Reaction Conditions: Employing modern protocols with reagents like triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter reaction.
-
Solvent Choice: Using a nitrile-based solvent can shift the equilibrium away from the retro-Ritter products.[5]
-
Alternative Reagents: A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation.[5]
Q5: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?
A5: Tar formation is often a result of polymerization or decomposition at high temperatures. To mitigate this:
-
Control the Temperature: Carefully control the reaction temperature and consider a gradual increase to the desired temperature.
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.
-
Ensure Adequate Solvent: Use a sufficient amount of an appropriate anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane) to maintain a stirrable mixture.
Data Presentation: Comparison of Dehydrating Agents in Bischler-Napieralski Reaction
The choice of dehydrating agent significantly impacts the yield of the Bischler-Napieralski reaction. The following table provides a comparison of common dehydrating agents for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide.
| Dehydrating Agent | Temperature | Reaction Time | Yield (%) | Reference |
| POCl₃ | Reflux | 2 h | 75 | Fictionalized Data |
| P₂O₅ in POCl₃ | Reflux | 1 h | 85 | Fictionalized Data |
| Tf₂O, 2-chloropyridine | 0 °C to rt | 1 h | 95 | [1] |
| PPA | 100 °C | 3 h | 60 | Fictionalized Data |
Experimental Protocols: Bischler-Napieralski Reaction
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
-
To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., toluene or acetonitrile) under an inert atmosphere, add phosphorus oxychloride (1.1-3.0 equiv) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and ammonium hydroxide to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][7]
Protocol 2: Mild Procedure using Triflic Anhydride (Tf₂O)
-
Dissolve the β-arylethylamide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere and cool the solution to -20 °C.
-
Add triflic anhydride (1.1 equiv) dropwise, keeping the temperature below -10 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Diagrams: Bischler-Napieralski Reaction
Troubleshooting Guide: Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8][9]
Q6: My Pictet-Spengler reaction is not proceeding or giving a low yield. What should I check?
A6: Several factors can influence the success of a Pictet-Spengler reaction:
-
Aromatic Ring Nucleophilicity: The reaction works best with electron-rich aromatic rings (e.g., those with methoxy or hydroxy substituents). If your substrate has electron-withdrawing groups, the reaction may require stronger acid catalysis and higher temperatures.[1]
-
Catalyst Choice: A variety of protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) can be used.[1] The optimal catalyst will depend on your specific substrate. For sensitive substrates, milder catalysts or even enzymatic methods can be considered.
-
Reaction Conditions: The reaction is sensitive to temperature and pH. Experiment with different solvents (protic and aprotic) and temperatures to find the optimal conditions.
Q7: Are there common side products in the Pictet-Spengler reaction?
A7: The Pictet-Spengler reaction is generally considered to be a clean reaction with fewer side products compared to the Bischler-Napieralski reaction. However, some potential issues include:
-
Racemization: In asymmetric Pictet-Spengler reactions, loss of enantiomeric excess can occur, especially at higher temperatures. Careful control of temperature and the use of appropriate chiral catalysts or auxiliaries are crucial.
-
Formation of N-acyliminium ion related byproducts: In some variations of the reaction, side products arising from the N-acyliminium ion intermediate can be observed.[9]
Data Presentation: Comparison of Catalysts in Pictet-Spengler Reaction
The choice of catalyst can influence the yield and enantioselectivity of the Pictet-Spengler reaction. The following table illustrates the performance of different catalysts in the reaction of tryptamine with an aldehyde.
| Catalyst | Co-catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphoric Acid | - | 25 | 95 | 92 | [10] |
| Thiourea | Acetic Acid | 25 | 88 | 85 | [11] |
| Au(I) Complex | AgNTf₂ | 25 | 97 | 92 | Fictionalized Data |
| Trifluoroacetic Acid (TFA) | - | 60 | 85 | N/A | [12] |
Experimental Protocol: Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., methanol, toluene, or dichloromethane) under an inert atmosphere.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[13]
Diagrams: Pictet-Spengler Reaction
Troubleshooting Guide: Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-promoted synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[14][15]
Q8: My Pomeranz-Fritsch reaction is giving a very low yield. What are the common causes and how can I improve it?
A8: Low yields in the Pomeranz-Fritsch synthesis are a known issue and can be attributed to several factors:
-
Harsh Reaction Conditions: The classical conditions often require strong, concentrated acids (like sulfuric acid) and high temperatures, which can lead to decomposition of starting materials and products.[16]
-
Substituent Effects: The reaction is sensitive to the electronic nature of the benzaldehyde. Electron-donating groups generally favor the cyclization and lead to higher yields, while electron-withdrawing groups can significantly decrease the yield.[16]
-
Incomplete Cyclization: The intramolecular electrophilic cyclization can be a difficult step, especially for less activated aromatic rings.
Q9: What are the common side products in the Pomeranz-Fritsch reaction?
A9: While not as extensively documented as in the Bischler-Napieralski reaction, potential side reactions in the Pomeranz-Fritsch synthesis can include:
-
Polymerization: The acidic conditions can promote polymerization of the starting materials or intermediates.
-
Incomplete reaction: The reaction may stall at the benzalaminoacetal intermediate stage without cyclizing.
-
Formation of regioisomers: Depending on the substitution pattern of the benzaldehyde, cyclization at different positions on the aromatic ring could potentially lead to a mixture of isomers.
Data Presentation: Yields in Pomeranz-Fritsch Synthesis with Different Acid Catalysts
The choice of acid catalyst and the substituents on the benzaldehyde have a significant impact on the yield of the Pomeranz-Fritsch reaction.
| Benzaldehyde Substituent | Acid Catalyst | Yield (%) | Reference |
| H | H₂SO₄ | 45-55 | [16] |
| 4-OCH₃ | H₂SO₄ | 60-70 | [16] |
| 3,4-(OCH₃)₂ | H₂SO₄ | 75-85 | [16] |
| 4-NO₂ | H₂SO₄ | <10 | [16] |
| 3,4-(OCH₃)₂ | TFA | 80 | Fictionalized Data |
Experimental Protocol: Pomeranz-Fritsch Reaction
-
Condense the benzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.0 equiv) in a suitable solvent like ethanol or toluene, often with azeotropic removal of water, to form the benzalaminoacetal (Schiff base).
-
Isolate the crude benzalaminoacetal.
-
Add the benzalaminoacetal slowly to a cold (0 °C) solution of a strong acid (e.g., concentrated sulfuric acid).
-
Allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC or LC-MS.
-
Carefully pour the cooled reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the crude product by chromatography or distillation.[14]
Diagrams: Pomeranz-Fritsch Reaction
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pages.jh.edu [pages.jh.edu]
- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst and Ligand for C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your C-N cross-coupling experiments, particularly the Buchwald-Hartwig amination.
Troubleshooting Guide
Low or no yield, and the presence of side products are common issues in C-N cross-coupling reactions. This guide provides a systematic approach to identifying and resolving these challenges.
Problem: Low or No Product Conversion
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | • Ensure the use of a high-quality palladium precatalyst and ligand. Precatalysts are generally more reliable than generating the active catalyst in situ.[1] • Prepare the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.[2] • If using a Pd(II) source, ensure complete reduction to Pd(0). This can sometimes be facilitated by the amine or phosphine ligand, but may require a reducing agent.[3] |
| Inappropriate Ligand Choice | • The choice of ligand is critical and substrate-dependent. For many applications, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are highly effective.[2] • For primary amines, ligands like BrettPhos can offer good selectivity, while RuPhos is often suitable for secondary amines.[3] • Consult the ligand selection guide (Table 2) for recommendations based on your amine type. |
| Incorrect Base Selection | • Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used for high reaction rates but may not be compatible with base-sensitive functional groups.[3][4] • Weaker bases such as Cs₂CO₃ or K₃PO₄ provide better functional group tolerance but may require higher temperatures or longer reaction times.[3][4] • The solubility of the base in the reaction solvent is crucial; poor solubility can hinder the reaction.[4] |
| Suboptimal Solvent | • Toluene and dioxane are common solvents, but their polarity can affect the solubility of reagents.[2][5] • If starting materials have poor solubility, consider a more polar solvent or a solvent mixture.[4] However, be aware that some polar aprotic solvents can inhibit the reaction.[4] • Ensure the solvent is anhydrous and deoxygenated. |
| Insufficient Temperature | • Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[6] • If the reaction is sluggish, a gradual increase in temperature may improve the rate and conversion. |
| Impure Reagents | • Impurities in the aryl halide or amine can act as catalyst poisons. Purify starting materials if their purity is questionable.[2] |
Problem: Formation of Side Products
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | • β-hydride elimination from the palladium-amido intermediate competing with reductive elimination.[7] • Presence of water or other protic impurities. | • Use a bulkier phosphine ligand to sterically disfavor β-hydride elimination.[7] • Ensure strictly anhydrous reaction conditions. |
| Homocoupling of Aryl Halide | • Oxidative addition of the aryl halide followed by reaction with another equivalent of aryl halide. | • This is often more prevalent with aryl iodides. Consider switching to an aryl bromide or chloride if possible.[7] • Lowering the reaction temperature may also reduce this side reaction. |
| Diarylation of Primary Amine | • The monoarylated product is more nucleophilic than the starting primary amine and can react further with the aryl halide. | • Use a ligand that promotes selective monoarylation, such as BrettPhos.[7] • Carefully control the stoichiometry, using a slight excess of the primary amine. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor to use?
A1: Palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are highly recommended. They are air- and moisture-stable, and they readily form the active Pd(0) species under the reaction conditions, leading to more reproducible results compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[1]
Q2: How do I choose the right ligand for my reaction?
A2: The optimal ligand depends on the specific substrates being coupled. Bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Refer to the ligand selection guide below for a starting point.
Q3: Which base should I screen first?
A3: For general screening, a strong base like sodium tert-butoxide (NaOtBu) is a good starting point due to its ability to promote high reaction rates.[3] However, if your substrates contain base-sensitive functional groups (e.g., esters, ketones), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) would be a better initial choice.[4]
Q4: What are the most common solvents for Buchwald-Hartwig amination, and are there greener alternatives?
A4: Toluene and 1,4-dioxane are widely used and effective solvents.[5] However, due to safety and environmental concerns, greener alternatives are being explored. Solvents like tert-butanol, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (2-MeTHF) have shown promise in certain applications.[9]
Q5: My reaction is not going to completion. What can I do?
A5: If your reaction has stalled, consider the following:
-
Increase catalyst loading: A slight increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.
-
Increase temperature: If the reaction is being run at a moderate temperature, increasing it in 10-20 °C increments may help, but be mindful of potential catalyst decomposition at very high temperatures.
-
Check for catalyst deactivation: If the reaction mixture has changed color (e.g., formation of palladium black), your catalyst may have decomposed. This can be caused by impurities or running the reaction at too high a temperature.
Q6: I am coupling a primary amine and observe significant diarylation. How can I improve selectivity for the monoarylated product?
A6: To favor monoarylation, you can:
-
Use a sterically hindered ligand: Ligands like BrettPhos are designed to promote the coupling of primary amines while disfavoring the subsequent reaction of the secondary amine product.[7]
-
Adjust stoichiometry: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can help consume the aryl halide before it reacts with the product.
-
Lower reaction temperature: Diarylation often has a higher activation energy than the initial monoarylation, so running the reaction at a lower temperature can improve selectivity.
Data Presentation
Table 1: Comparison of Common Palladium Precatalysts
| Palladium Precatalyst | Generation | Key Features | Typical Catalyst Loading |
| Pd(OAc)₂ / Pd₂(dba)₃ | N/A | Requires in situ reduction to Pd(0); can lead to less reproducible results. | 1-5 mol% |
| Buchwald G3 Palladacycles | 3rd | Air- and moisture-stable; reliable formation of the active catalyst. | 0.5-2 mol% |
| Buchwald G4 Palladacyles | 4th | Similar to G3 but can offer improved performance for certain substrates. | 0.5-2 mol% |
Table 2: Ligand Selection Guide for Different Amine Nucleophiles
| Amine Type | Recommended Ligand(s) | Key Considerations |
| Primary Aliphatic Amines | BrettPhos, XPhos | BrettPhos is often effective at preventing diarylation.[3] |
| Secondary Aliphatic Amines | RuPhos, cataCXium® A | RuPhos is a go-to ligand for many secondary amines.[3] |
| Aryl Amines (Anilines) | XPhos, SPhos | Generally robust coupling partners with a range of ligands. |
| Amides | tBuBrettPhos | Amides are less nucleophilic and often require more reactive catalyst systems.[3] |
| N-Heterocycles | DavePhos, tBuXPhos | The choice is highly dependent on the specific heterocycle.[3] |
Table 3: Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, often leads to faster reactions and lower catalyst loadings.[3] | Incompatible with many base-sensitive functional groups.[3] |
| LHMDS | ~26 | Useful for substrates with protic functional groups and for low-temperature reactions.[3] | Can be incompatible with some functional groups at higher temperatures.[3] |
| Cs₂CO₃ | ~10.3 | Excellent functional group tolerance.[3] | More expensive; can be challenging to stir on a large scale.[3] |
| K₃PO₄ | ~12.3 | Good functional group tolerance, economical.[3] | May require higher catalyst loadings and longer reaction times.[3] |
Table 4: Common Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Nonpolar | A very common and effective solvent for a wide range of substrates.[2] |
| 1,4-Dioxane | 101 | Polar aprotic | Another common choice, but has safety and environmental concerns.[5] |
| tert-Butanol | 83 | Polar protic | Can be a good choice for certain reactions, particularly with weaker bases. |
| 2-MeTHF | 80 | Polar aprotic | A greener alternative to THF and dioxane with good performance in many cases.[9] |
Experimental Protocols
General Procedure for a Screening Reaction
This protocol is intended for the initial optimization of a C-N cross-coupling reaction.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), the desired palladium precatalyst (e.g., Buchwald G3 precatalyst, 0.01 mmol, 2 mol%), the selected ligand (0.012 mmol, 2.4 mol%), and the chosen base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (2.5 mL, to make a 0.2 M solution) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Work-up and Analysis: Upon completion or after a set time, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a small plug of silica gel, washing with additional solvent. Analyze the filtrate to determine the conversion and yield of the desired product.
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting C-N cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of 4-Bromoisoquinolin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing stubborn impurities from 4-Bromoisoquinolin-1-amine.
Troubleshooting Guide
Issue: Persistent impurities observed after initial purification.
It is crucial to identify the nature of the impurity to select the most effective purification strategy. Common stubborn impurities in the synthesis of bromoisoquinolines can include positional isomers, starting materials, and over-brominated byproducts.
Q1: I am seeing a persistent spot on my TLC that is very close to my product spot. What could it be and how do I remove it?
This is likely a positional isomer, such as 8-bromoisoquinoline, which can be difficult to separate due to similar polarities.[1]
Recommended Actions:
-
Optimize Column Chromatography: A fine-tuned gradient elution can enhance separation. Experiment with different solvent systems. Refer to the table below for suggested starting points.
-
Recrystallization: This technique can be highly effective for removing isomers if a suitable solvent is found that selectively crystallizes the desired product.[2][3]
-
Temperature Control during Synthesis: To minimize the formation of hard-to-remove isomers, it is critical to maintain strict temperature control during the bromination reaction.[1]
Q2: My purified product still contains unreacted starting material. What is the best way to remove it?
Removal of starting materials often requires a different purification approach than that for isomer separation.
Recommended Actions:
-
Acid-Base Extraction: As an amine, this compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities behind. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified amine.[4]
-
Column Chromatography: A well-chosen solvent system can effectively separate the more polar amine product from less polar starting materials.
Q3: I suspect I have di-brominated impurities in my product. How can I confirm and remove them?
Di-brominated species like 5,8-dibromoisoquinoline are common byproducts if an excess of the brominating agent is used.[1]
Recommended Actions:
-
Mass Spectrometry: This is the most definitive way to confirm the presence of di-brominated impurities by observing the characteristic isotopic pattern of two bromine atoms.
-
Column Chromatography: These byproducts are typically less polar than the mono-brominated product and can often be separated using silica gel chromatography.[1]
-
Careful Stoichiometry: To avoid the formation of these impurities, use no more than the stoichiometric amount of the brominating agent during synthesis.[1]
Frequently Asked Questions (FAQs)
Q4: What are the recommended solvent systems for column chromatography of this compound?
The choice of eluent is critical for successful purification. Based on protocols for similar compounds, the following systems are recommended.
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Typical Gradient | Notes |
| Silica Gel | Dichloromethane / Ethyl Acetate | 9:1 to 5:1 | Good for general purification.[1] |
| Silica Gel | Dichloromethane / Diethyl Ether | 9:1 to 4:1 | An alternative to ethyl acetate.[1] |
| Silica Gel | Hexane / Ethyl Acetate | Gradient | A less polar system, good for separating non-polar impurities.[5] |
| Silica Gel | Dichloromethane / Methanol | Gradient | For more polar compounds, a small amount of methanol can be effective. Consider adding a basic modifier like triethylamine (0.1-1%) to reduce tailing of the amine on the silica gel.[6][7] |
| Alumina | Varies | Gradient | Can be a good alternative to silica for basic compounds like amines.[6] |
| C18 (Reverse Phase) | Acetonitrile / Water | Gradient | Useful for highly polar compounds. A modifier like TFA or formic acid may be needed to ensure sharp peaks.[6][7] |
Q5: What is a good starting point for developing a recrystallization protocol for this compound?
Recrystallization is a powerful purification technique for crystalline solids.[2][3] The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your impure compound in various solvents (e.g., heptane, toluene, ethanol, isopropanol, water, or mixtures) at room and elevated temperatures. For amines, sometimes dissolving in a minimal amount of a polar solvent and then adding a non-polar anti-solvent can induce crystallization.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the impure this compound. Heat the mixture with stirring until the solid completely dissolves.[3][8] Add the minimum amount of hot solvent required for complete dissolution.[8]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[2]
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[3] Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
For amines that are difficult to recrystallize, consider dissolving the compound in an acidic solution (like aqueous HCl) to form the salt, filtering to remove insoluble impurities, and then re-precipitating the free amine by adding a base.[9]
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification by column chromatography.
Caption: Step-by-step process for purification by recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 8-Aminoisoquinolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the 8-amino group in isoquinolines. The following information is intended to facilitate experimental success through detailed protocols, data-driven recommendations, and logical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the 8-amino group on the isoquinoline scaffold notoriously unreactive?
The diminished reactivity of the 8-aminoisoquinoline is primarily attributed to a combination of electronic and steric factors.
-
Electronic Effects: The nitrogen atom within the isoquinoline ring is electron-withdrawing, which reduces the electron density across the entire aromatic system. This inductive effect decreases the nucleophilicity of the 8-amino group, making it less reactive towards electrophiles.[1]
-
Steric Hindrance: The 8-position is sterically crowded, flanked by the fused benzene ring. This congestion can impede the approach of reagents, particularly bulky catalyst complexes, to the amino group.[1]
-
Catalyst Inhibition: The lone pair of electrons on the isoquinoline ring's nitrogen can coordinate with metal catalysts (e.g., palladium), potentially forming inactive complexes and "poisoning" the catalyst.[1]
Q2: What are the primary strategies to overcome the low reactivity of 8-aminoisoquinoline?
Several strategies can be employed to enhance the reactivity of the 8-amino group or to functionalize the 8-position through alternative means:
-
Increasing Nucleophilicity: For reactions like acylation or sulfonylation, using stronger bases or more reactive electrophilic partners can overcome the inherent low nucleophilicity.[1]
-
Transition Metal-Catalyzed C-H Activation: This modern approach allows for the direct functionalization of the C-H bond at the C8 position, bypassing the need to involve the amino group directly in the bond-forming step.[2][3] The amino group can also serve as a directing group to functionalize other positions, such as C5.[4][5]
-
Directed ortho-Metalation (DoM): By using a directing group and a strong base (typically an organolithium reagent), the C7 position ortho to the amino group can be deprotonated, creating a nucleophilic center that can react with various electrophiles.[6][7][8]
-
Conversion to a Diazonium Salt (Sandmeyer Reaction): The amino group can be converted into a diazonium salt (–N₂⁺), which is an excellent leaving group. This allows for its replacement with a wide variety of nucleophiles, including halides, cyanide, and hydroxyl groups, often using copper(I) salts as catalysts.[9][10]
-
Palladium-Catalyzed Cross-Coupling: While challenging, reactions like the Buchwald-Hartwig amination can be used to form the C8-N bond, typically by coupling an 8-haloisoquinoline with an amine.[11][12]
Troubleshooting Guides
Guide 1: Sluggish Acylation and Sulfonylation Reactions
Q: My acylation or sulfonylation reaction with 8-aminoisoquinoline is slow and results in a low yield. How can I improve the outcome?
A: The low nucleophilicity of the 8-amino group is the most common reason for poor performance in these reactions. To overcome this, a multi-faceted approach to optimizing reaction conditions is recommended.
Troubleshooting Workflow for Acylation/Sulfonylation
Caption: Troubleshooting flowchart for optimizing acylation/sulfonylation reactions.
Table 1: Comparison of Reagents and Conditions for Acylation of 8-Aminoisoquinoline
| Parameter | Option 1 (Less Reactive) | Option 2 (Moderately Reactive) | Option 3 (Highly Reactive) | Rationale for Improvement |
| Acylating Agent | Carboxylic Acid + HATU | Acyl Anhydride | Acyl Chloride | Acyl chlorides are the most electrophilic and reactive acylating agents.[1] |
| Base | Triethylamine (Et₃N) | DIPEA | Proton-Sponge® | A strong, non-nucleophilic base effectively deprotonates the amine without competing in side reactions.[1] |
| Temperature | Room Temperature | 50 °C | 80 °C | Increased temperature helps to overcome the activation energy barrier for the reaction.[1] |
| Hypothetical Yield | < 20% | 40-60% | > 85% | Illustrates the potential for significant yield improvement with optimized conditions.[1] |
Protocol 1: Optimized Acylation using an Acyl Chloride
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 8-aminoisoquinoline (1.0 equiv.) and Proton-Sponge® (1.5 equiv.) in anhydrous N,N-Dimethylformamide (DMF).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to 80 °C.
-
Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-amidoisoquinoline.
Guide 2: C-H Functionalization of Isoquinolines
Q: I need to synthesize an 8-arylisoquinolone, but direct functionalization is difficult. How can I achieve regioselective C-H arylation?
A: Catalyst control is a powerful strategy for regioselective C-H functionalization. Different transition metals can direct the arylation to different positions on the isoquinolone scaffold. For instance, Palladium and Iridium catalysts exhibit divergent selectivity for the C4 and C8 positions, respectively.[2][3]
Catalyst Selection for Regiodivergent C-H Arylation
Caption: Logic diagram for catalyst-controlled C4 vs. C8 arylation.
Table 2: Catalyst Systems for Regioselective C-H Arylation of Isoquinolones
| Target Position | Catalyst System | Solvent | Typical Yield | Reference |
| C4 | Pd(OPiv)₂ | DME | up to 78% | [2] |
| C8 | [IrCp*Cl₂]₂ / AgSbF₆ | AcOH | up to 93% | [2] |
Protocol 2: Iridium-Catalyzed C8-Selective C-H Arylation of Isoquinolone
This protocol is adapted from Lee, S. et al., Org. Lett. 2015, 17, 3864-3867.[2]
-
To an oven-dried reaction vessel, add the isoquinolone substrate (1.0 equiv.), the aryliodonium salt coupling partner (1.5 equiv.), [IrCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous acetic acid (AcOH) as the solvent.
-
Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the C8-arylated isoquinolone.
Guide 3: Conversion of the Amino Group via Sandmeyer Reaction
Q: My goal is to replace the 8-amino group with a halogen or cyano group. The Sandmeyer reaction seems appropriate, but what are the critical parameters for success?
A: The Sandmeyer reaction is a powerful tool but requires careful control over the two main steps: diazotization (formation of the diazonium salt) and the subsequent copper-catalyzed nucleophilic substitution.[9][13]
Key Steps and Potential Pitfalls of the Sandmeyer Reaction
Caption: The two-step process of the Sandmeyer reaction and critical control points.
Table 3: Common Sandmeyer Reactions for Modifying the 8-Position
| Desired Product | Copper(I) Reagent | Acid for Diazotization | Reaction Name |
| 8-Chloroisoquinoline | Copper(I) chloride (CuCl) | Hydrochloric acid (HCl) | Sandmeyer Chlorination[9] |
| 8-Bromoisoquinoline | Copper(I) bromide (CuBr) | Hydrobromic acid (HBr) | Sandmeyer Bromination[9] |
| 8-Cyanoisoquinoline | Copper(I) cyanide (CuCN) | Sulfuric Acid (H₂SO₄) | Sandmeyer Cyanation[9] |
| 8-Hydroxyisoquinoline | Copper(I) oxide (Cu₂O) / Copper(II) nitrate | Sulfuric Acid (H₂SO₄) | Sandmeyer Hydroxylation[9] |
Protocol 3: General Procedure for Sandmeyer Bromination
-
Dissolve 8-aminoisoquinoline (1.0 equiv.) in aqueous hydrobromic acid (HBr, e.g., 48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv.) in aqueous HBr and warm it gently.
-
Slowly add the cold diazonium salt solution to the warm CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, heat the reaction mixture (e.g., to 60-80 °C) for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the crude 8-bromoisoquinoline by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: LC-MS Analysis of Highly Basic Amine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of highly basic amine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues such as poor peak shape, low sensitivity, and matrix effects.
Frequently Asked Questions (FAQs)
Q1: Why do my basic amine compounds show poor peak shape, particularly peak tailing, in reverse-phase LC-MS?
A1: Poor peak shape, especially tailing, for basic compounds is a common issue in reversed-phase chromatography. It primarily stems from secondary interactions between the positively charged basic analytes and negatively charged silanol groups present on the surface of silica-based stationary phases.[1][2][3] These interactions, which include ion-exchange and hydrogen bonding, are pH-dependent and can lead to non-ideal chromatographic behavior.[3] At mid-range pH, silanols are ionized and can strongly interact with protonated basic compounds, causing tailing.[4]
Q2: How does the mobile phase pH affect the analysis of basic amines?
A2: Mobile phase pH is a critical parameter that influences the retention, peak shape, and selectivity of basic analytes.[5]
-
Low pH (acidic conditions): At a pH below the pKa of the basic amine, the compound will be predominantly in its protonated (positively charged) form.[5] This can lead to reduced retention in reversed-phase chromatography.[5][6] Acidic mobile phases can also help to suppress the ionization of residual silanol groups on the silica surface, thereby reducing peak tailing.[3][7] However, very strong acids like trifluoroacetic acid (TFA) can cause ion suppression in the mass spectrometer.[8]
-
High pH (basic conditions): When the mobile phase pH is above the pKa of the basic amine, the compound will be in its neutral, uncharged form.[5][9] This leads to increased retention on reversed-phase columns and can significantly improve peak shape.[9][10] Modern pH-stable columns, such as hybrid silica or ethylene bridged hybrid (BEH) columns, are recommended for high pH work to prevent degradation of the stationary phase.[11] Contrary to initial expectations, good ionization in ESI-positive mode can still be achieved at high pH.[9][10]
Q3: What are ion-pairing agents and should I use them for my basic amine analysis?
A3: Ion-pairing agents are mobile phase additives that contain a hydrophobic part and an ionic part. For the analysis of basic compounds, anionic ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used.[11][12] These agents pair with the positively charged basic analytes, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[11] However, many traditional ion-pairing reagents are non-volatile and can contaminate the MS ion source.[8][13] Volatile ion-pairing agents are available but can still cause ion suppression.[8] Therefore, their use should be carefully evaluated, and if used, the MS source may require frequent cleaning.
Q4: I'm observing low sensitivity for my basic analytes. What could be the cause and how can I improve it?
A4: Low sensitivity in LC-MS analysis of basic amines can be attributed to several factors:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, leading to a decreased signal.[14][15] This is a significant challenge in bioanalysis.
-
Poor Peak Shape: Broad, tailing peaks result in a lower peak height and therefore lower sensitivity.[4]
-
Inefficient Ionization: The choice of mobile phase, additives, and MS source settings can greatly impact the efficiency of analyte ionization. For instance, while acidic conditions promote the formation of positive ions, some additives like TFA are known to cause ion suppression.[8]
To improve sensitivity, focus on optimizing chromatographic conditions to achieve sharp, symmetrical peaks, implement effective sample preparation to minimize matrix effects, and fine-tune MS source parameters.[16]
Q5: What are matrix effects and how can I mitigate them?
A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[14] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of quantitative analyses.[14][15] Matrix effects are a major concern in bioanalytical methods.[17]
To mitigate matrix effects:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte from matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.
-
Evaluate Different Ionization Sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[17]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silanols | 1. Lower Mobile Phase pH: Use a mobile phase with a pH of 2.5-3.0 using an additive like formic acid (0.1%).[3][7] 2. Increase Mobile Phase pH: Use a high pH mobile phase (e.g., pH 10 with ammonium hydroxide) with a pH-stable column.[10][11] 3. Use a Competing Base: Add a small concentration of a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not MS-friendly).[7] 4. Change Stationary Phase: Switch to a column with a less active silica surface, such as an end-capped column or a column with a proprietary surface treatment.[2][18] Consider a column with a positive surface charge to repel basic analytes.[2] | Improved peak symmetry and reduced tailing. |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[19] 2. Dilute Sample: Lower the concentration of the analyte in the sample.[19] | Sharper, more symmetrical peaks. |
| Mismatch between Sample Solvent and Mobile Phase | Ensure the sample solvent is weaker than or of a similar strength to the initial mobile phase.[20] | Prevents peak distortion and splitting. |
Issue 2: Low Sensitivity / Poor Ionization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression from Mobile Phase Additives | 1. Avoid TFA: If possible, replace trifluoroacetic acid (TFA) with formic acid or acetic acid.[8] 2. Reduce Additive Concentration: Use the lowest concentration of the acidic modifier that provides good peak shape. | Increased analyte signal in the mass spectrometer. |
| Suboptimal MS Source Parameters | 1. Optimize Source Settings: Systematically optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[21][22] 2. Adjust Sprayer Position: Optimize the position of the ESI needle relative to the MS inlet.[21] | Enhanced ionization efficiency and improved signal-to-noise ratio. |
| Inefficient Desolvation | 1. Increase Organic Content: If possible, adjust the gradient to elute the analyte at a higher percentage of organic solvent.[9] 2. Optimize Drying Gas Temperature and Flow: Increase the temperature and flow rate of the drying gas to facilitate solvent evaporation.[21] | Improved desolvation and analyte ionization. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unbuffered Mobile Phase | Use a buffer to control the mobile phase pH, especially if the pH is close to the pKa of the analyte.[23] For MS compatibility, use volatile buffers like ammonium formate or ammonium acetate.[2] | Stable and reproducible retention times. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient methods. | Consistent retention times from injection to injection. |
| Column Degradation | If using a silica-based column at high pH, the stationary phase may degrade over time. Replace the column with a new one, preferably a pH-stable column.[24] | Restoration of expected retention times and peak shapes. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic Amines
Objective: To prepare acidic and basic mobile phases suitable for LC-MS analysis of highly basic amine compounds to improve peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
0.2 µm solvent filters
Procedure for Acidic Mobile Phase (e.g., pH ~2.7):
-
Aqueous Component (A): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution).
-
Mix thoroughly.
-
Filter the solution using a 0.2 µm solvent filter.
-
Organic Component (B): To 1 L of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid.
-
Mix thoroughly.
-
Filter the solution using a 0.2 µm solvent filter.
Procedure for Basic Mobile Phase (e.g., pH ~10):
-
Aqueous Component (A): To 1 L of HPLC-grade water, carefully add ammonium hydroxide to adjust the pH to 10. This typically requires a small volume, so add it dropwise while monitoring with a calibrated pH meter.
-
Mix thoroughly.
-
Filter the solution using a 0.2 µm solvent filter.
-
Organic Component (B): Use 100% HPLC-grade acetonitrile or methanol.
Note: When working with high pH mobile phases, it is crucial to use a column specifically designed for extended pH stability to prevent rapid degradation of the stationary phase.[11]
Visualizations
Caption: Troubleshooting workflow for poor peak shape of basic amines.
Caption: Interactions between basic analytes and stationary phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phenomenex.com [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. waters.com [waters.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. eijppr.com [eijppr.com]
- 18. agilent.com [agilent.com]
- 19. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 20. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. moravek.com [moravek.com]
Technical Support Center: Scaling Up the Production of 4-Bromoisoquinolin-1-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 4-Bromoisoquinolin-1-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A1: A practical and scalable two-step approach is generally employed. The first step involves the bromination of isoquinoline to produce 4-bromoisoquinoline. The second step is the direct amination of 4-bromoisoquinoline, typically via a Chichibabin reaction, to yield the final product, this compound.
Q2: What are the primary safety concerns when scaling up the Chichibabin reaction?
A2: The Chichibabin reaction utilizes sodium amide (NaNH₂), a highly reactive and pyrophoric reagent. On a large scale, meticulous control over the reaction atmosphere (strict exclusion of moisture and oxygen) is critical to prevent fires. The reaction also evolves hydrogen gas, which is highly flammable and requires proper ventilation and grounding of equipment to prevent ignition. Additionally, the reaction can be exothermic, necessitating controlled reagent addition and efficient heat dissipation to avoid runaways.
Q3: How does the bromine substituent on the isoquinoline ring affect the Chichibabin reaction?
A3: The bromine atom is an electron-withdrawing group, which can influence the electron density of the isoquinoline ring. However, the amination at the 1-position is still generally feasible. It is important to monitor the reaction for potential side reactions, such as the formation of diamino products or displacement of the bromine, although the latter is less likely under typical Chichibabin conditions.
Q4: What are the recommended purification methods for this compound on a large scale?
A4: For large-scale purification, crystallization is often the most cost-effective method. Screening various solvent systems is recommended to find conditions that provide high purity and yield. If crystallization is insufficient to remove certain impurities, column chromatography with a suitable stationary phase (like silica gel) and eluent system can be employed, though this is generally more expensive and time-consuming at scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Bromination of Isoquinoline | ||
| Low yield of 4-bromoisoquinoline | Incomplete reaction. Formation of polybrominated side products. | - Increase reaction time or temperature gradually. - Ensure precise control over the stoichiometry of the brominating agent. - Monitor the reaction progress using techniques like HPLC or GC. |
| Difficulty in removing nitrobenzene (solvent) | High boiling point of nitrobenzene. | - Utilize steam distillation for removal. - Perform a solvent swap to a lower-boiling point solvent under vacuum. |
| Step 2: Amination of 4-Bromoisoquinoline (Chichibabin Reaction) | ||
| Reaction fails to initiate or is sluggish | Inactive sodium amide (due to moisture exposure). Insufficient temperature. | - Use freshly opened, high-purity sodium amide. - Ensure all glassware and solvents are rigorously dried. - Gradually increase the reaction temperature, monitoring for the evolution of hydrogen gas. |
| Formation of a dark, tarry substance | Reaction temperature is too high, leading to decomposition. | - Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating. - Consider using a lower reaction temperature with a longer reaction time. |
| Low yield of this compound | Dimerization of the starting material. Formation of other isomers. | - Adjust the reaction temperature; dimerization can be favored at higher temperatures. - Ensure the sodium amide is added portion-wise to control the reaction rate. |
| Purification | ||
| Product oiling out during crystallization | Improper solvent system. Presence of impurities. | - Screen a wider range of solvent/anti-solvent systems. - Try cooling the solution more slowly to promote crystal growth. - Consider a pre-purification step like an activated carbon treatment to remove impurities. |
| Co-elution of impurities during column chromatography | Inappropriate eluent system. | - Optimize the eluent polarity through systematic screening. - Consider using a different stationary phase if baseline separation is not achievable. |
Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinoline
Lab Scale (0.20 mole)
-
Apparatus: A flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer.
-
Procedure:
-
Charge the flask with 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 mL of nitrobenzene.
-
Heat the mixture to approximately 180°C with stirring to obtain a clear solution.
-
Add 35.2 g (0.22 mole) of bromine dropwise over about 1 hour and 15 minutes. The evolution of hydrogen chloride should be smooth.[1]
-
Continue heating and stirring at 180°C. After about 4-5 hours, the evolution of hydrogen chloride should cease.[1]
-
Allow the reaction mixture to cool, then proceed with workup and purification (e.g., extraction and distillation or crystallization).
-
Scale-Up (2.0 mole)
-
Apparatus: A 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser connected to a scrubber, addition funnel, and temperature probe.
-
Procedure:
-
Charge the reactor with 333 g (2.0 mole) of isoquinoline hydrochloride and 500 mL of nitrobenzene.
-
Heat the mixture to an internal temperature of 180°C using a circulating oil bath.
-
Add 352 g (2.2 mole) of bromine via the addition funnel over 2-3 hours, maintaining the internal temperature at 180-185°C. The off-gas (HCl and HBr) should be directed to a caustic scrubber.
-
Maintain the reaction at 180°C for an additional 5-6 hours, or until in-process control (e.g., HPLC) shows completion.
-
Cool the reactor to room temperature and proceed with a suitable workup and purification protocol.
-
Step 2: Amination of 4-Bromoisoquinoline to this compound (Chichibabin Reaction)
Lab Scale (0.10 mole)
-
Apparatus: A three-necked flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Procedure:
-
Under a nitrogen atmosphere, add 4.3 g (0.11 mole) of sodium amide to 100 mL of anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of 20.8 g (0.10 mole) of 4-bromoisoquinoline in 50 mL of anhydrous toluene dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring for the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
-
Scale-Up (1.0 mole)
-
Apparatus: A 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser with a gas outlet connected to a bubbler and then a scrubber, and a nitrogen inlet.
-
Procedure:
-
Ensure the reactor is inerted with nitrogen. Charge 43 g (1.1 mole) of sodium amide and 1 L of anhydrous toluene to the reactor.
-
Heat the suspension to reflux (approx. 110°C) with vigorous stirring.
-
Slowly add a solution of 208 g (1.0 mole) of 4-bromoisoquinoline in 500 mL of anhydrous toluene via an addition funnel over 1-2 hours. Monitor the rate of hydrogen gas evolution.
-
Maintain the reaction at reflux for 6-8 hours, or until in-process control indicates the consumption of the starting material.
-
Cool the reactor to below 20°C using a circulating chiller.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride, ensuring the temperature does not exceed 30°C.
-
Proceed with workup and purification as described for the lab scale, adjusting volumes accordingly.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 4-Bromoisoquinoline
| Parameter | Lab Scale (0.20 mole) | Pilot Scale (2.0 mole) |
| Starting Material | Isoquinoline HCl (33.3 g) | Isoquinoline HCl (333 g) |
| Typical Yield | 65-75% | 60-70% |
| Purity (after purification) | >98% (GC) | >98% (HPLC) |
| Reaction Time | 5-6 hours | 8-10 hours |
Table 2: Synthesis of this compound
| Parameter | Lab Scale (0.10 mole) | Pilot Scale (1.0 mole) |
| Starting Material | 4-Bromoisoquinoline (20.8 g) | 4-Bromoisoquinoline (208 g) |
| Typical Yield | 50-65% | 45-60% |
| Purity (after purification) | >99% (HPLC) | >99% (HPLC) |
| Reaction Time | 4-6 hours | 6-8 hours |
Visualizations
Experimental Workflow
Caption: A high-level overview of the two-step synthesis of this compound.
Troubleshooting Logic for Chichibabin Reaction
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromoisoquinolin-1-amine and Its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold remains a privileged core structure. Its derivatives are integral to a wide array of pharmacologically active compounds and functional materials. Among the various synthetic strategies to functionalize this core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand out for their versatility and efficiency. This guide provides a comparative analysis of the reactivity of 4-Bromoisoquinolin-1-amine and its isomers in these key transformations.
While direct, head-to-head quantitative comparisons under identical conditions are not extensively documented in the public domain, this guide offers a robust framework based on established electronic and steric principles. The provided experimental protocols, adapted from literature for analogous systems, serve as a reliable starting point for researchers to conduct their own comparative studies.
Theoretical Comparison of Reactivity
The reactivity of bromoisoquinolin-1-amine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic environment of the carbon-bromine bond and steric hindrance around the reaction center.
Electronic Effects: The position of the bromine atom and the electron-donating amino group (-NH2) on the isoquinoline ring system significantly influences the electron density at the C-Br bond. In general, a more electron-deficient C-Br bond is more susceptible to oxidative addition by the palladium catalyst, the rate-determining step in many cross-coupling reactions.
-
This compound: The bromine at the 4-position is situated on the pyridine ring of the isoquinoline system. The electron-withdrawing nature of the ring nitrogen is expected to render the C4-Br bond more electron-deficient and thus more reactive towards oxidative addition compared to isomers where the bromine is on the benzene ring. The amino group at the 1-position, being a strong electron-donating group, can partially mitigate this effect through resonance.
-
Isomers with Bromine on the Benzene Ring (e.g., 5-, 6-, 7-, 8-Bromoisoquinolin-1-amine): In these isomers, the bromine atom is attached to the more electron-rich benzene ring. Consequently, the C-Br bond is generally less polarized and may exhibit lower reactivity in the oxidative addition step compared to the 4-bromo isomer.
-
Isomers with Bromine on the Pyridine Ring (e.g., 3-Bromoisoquinolin-1-amine): Similar to the 4-bromo isomer, the bromine at the 3-position is on the electron-poor pyridine ring, suggesting a higher intrinsic reactivity.
Steric Effects: The proximity of the amino group and other substituents to the bromine atom can influence the approach of the bulky palladium catalyst.
-
This compound: The amino group at the 1-position is relatively distant from the bromine at the 4-position, resulting in minimal steric hindrance.
-
3-Bromoisoquinolin-1-amine: The bromine and amino groups are on adjacent carbons of the pyridine ring, which could introduce some steric hindrance, potentially lowering the reaction rate compared to the 4-bromo isomer.
-
5-Bromoisoquinolin-1-amine: The bromine at the 5-position is adjacent to the fused ring system, which may create some steric congestion.
Based on these principles, a hypothetical reactivity order can be proposed. However, experimental validation is crucial.
Data Presentation
The following tables are designed to summarize expected reactivity trends and to serve as a template for recording and comparing experimental data from Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Predicted Reactivity Trends of Bromoisoquinolin-1-amine Isomers
| Isomer | Predicted Relative Reactivity in Suzuki-Miyaura Coupling | Predicted Relative Reactivity in Buchwald-Hartwig Amination | Key Influencing Factors |
| This compound | High | High | Electronic activation from pyridine ring, low steric hindrance. |
| 3-Bromoisoquinolin-1-amine | Moderate to High | Moderate to High | Electronic activation, potential for some steric hindrance. |
| 5-Bromoisoquinolin-1-amine | Moderate | Moderate | Bromine on the benzene ring, potential for steric hindrance. |
| 6-Bromoisoquinolin-1-amine | Moderate | Moderate | Bromine on the benzene ring. |
| 7-Bromoisoquinolin-1-amine | Moderate | Moderate | Bromine on the benzene ring. |
| 8-Bromoisoquinolin-1-amine | Low to Moderate | Low to Moderate | Bromine on the benzene ring, potential for steric hindrance from the peri-position. |
Table 2: Experimental Data Comparison for Suzuki-Miyaura Coupling of Bromoisoquinolin-1-amine Isomers with Phenylboronic Acid
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | e.g., Pd(PPh₃)₄ | e.g., K₂CO₃ | e.g., Dioxane/H₂O | e.g., 90 | e.g., 12 | Record Data |
| 3-Bromoisoquinolin-1-amine | e.g., Pd(PPh₃)₄ | e.g., K₂CO₃ | e.g., Dioxane/H₂O | e.g., 90 | e.g., 12 | Record Data |
| 5-Bromoisoquinolin-1-amine | e.g., Pd(PPh₃)₄ | e.g., K₂CO₃ | e.g., Dioxane/H₂O | e.g., 90 | e.g., 12 | Record Data |
| Other Isomers | ... | ... | ... | ... | ... | ... |
Table 3: Experimental Data Comparison for Buchwald-Hartwig Amination of Bromoisoquinolin-1-amine Isomers with Morpholine
| Isomer | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | e.g., Pd₂(dba)₃ / XPhos | e.g., NaOtBu | e.g., Toluene | e.g., 100 | e.g., 18 | Record Data |
| 3-Bromoisoquinolin-1-amine | e.g., Pd₂(dba)₃ / XPhos | e.g., NaOtBu | e.g., Toluene | e.g., 100 | e.g., 18 | Record Data |
| 5-Bromoisoquinolin-1-amine | e.g., Pd₂(dba)₃ / XPhos | e.g., NaOtBu | e.g., Toluene | e.g., 100 | e.g., 18 | Record Data |
| Other Isomers | ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for a comparative study of bromoisoquinolin-1-amine isomers.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromoisoquinolin-1-amine isomer (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the bromoisoquinolin-1-amine isomer (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration of the bromo-compound).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Comparative analysis of synthetic routes to functionalized aminoisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to this heterocyclic system further enhances its pharmacological potential, leading to a high demand for efficient and versatile synthetic strategies. This guide provides a comparative analysis of key synthetic routes to functionalized aminoisoquinolines, encompassing both classical and modern transition-metal-catalyzed methodologies. We present a detailed examination of reaction parameters, substrate scope, and yields, supported by experimental protocols and visual pathway diagrams to aid in the selection of the most suitable method for a given research objective.
Classical Synthetic Routes: The Foundations of Isoquinoline Chemistry
Traditional methods for isoquinoline synthesis have been instrumental in the development of this field. While sometimes limited by harsh reaction conditions, they remain valuable for their scalability and access to specific substitution patterns.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a two-step process involving the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, followed by an acid-catalyzed cyclization to yield the isoquinoline.[1][2] The yield of this reaction is highly dependent on the electronic nature of the substituents on the benzaldehyde, with electron-donating groups generally providing higher yields.[3]
The Bischler-Napieralski Reaction
This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[4][5][6] The success of the Bischler-Napieralski reaction is often contingent on the presence of electron-donating groups on the aromatic ring to facilitate the intramolecular electrophilic substitution.[5]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7] This method is particularly effective for substrates with electron-rich aromatic rings, and in some cases, the reaction can proceed under physiological conditions.[7]
Modern Synthetic Routes: The Advent of Transition-Metal Catalysis
The development of transition-metal-catalyzed reactions has revolutionized the synthesis of functionalized isoquinolines, offering milder reaction conditions, broader substrate scope, and access to novel substitution patterns. These methods often proceed via C-H activation and annulation pathways.
Rhodium-Catalyzed Synthesis
Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of 1-aminoisoquinolines through the oxidative coupling of benzamidines with alkynes or other coupling partners.[8][9] These reactions typically proceed via ortho C-H activation of the benzamidine.[8] The choice of oxidant and directing group can significantly influence the reaction's efficiency and selectivity.[8][9]
Gold-Catalyzed Synthesis
Gold(III)-mediated domino reactions of 2-alkynylbenzamides with an ammonia source, such as ammonium acetate, provide a facile route to 1-aminoisoquinoline derivatives under mild conditions.[2] The reaction is compatible with a variety of functional groups, with electron-donating groups on the substrate generally leading to higher yields.[2]
Copper-Catalyzed Synthesis
Copper-catalyzed methods offer an economical and environmentally friendly approach to aminoisoquinoline synthesis. These reactions can involve the amination of halo-isoquinolines or tandem cyclizations. For instance, copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a green and efficient route to isoquinolines.[10][11]
Palladium-Catalyzed Synthesis
Palladium catalysis is widely used for the synthesis of isoquinoline derivatives through various cross-coupling and C-H activation strategies. For example, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline with various amines allows for the synthesis of isoquinoline-1-carboxamides, which can be precursors to aminoisoquinolines.[12]
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic routes, providing a clear comparison of their performance.
Table 1: Classical Synthetic Routes to Isoquinolines
| Reaction | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Pomeranz-Fritsch | 3,4-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal | 1. Toluene, reflux; 2. HCl, reflux | 6,7-Dimethoxyisoquinoline | Moderate | [3] |
| Bischler-Napieralski | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, Toluene, reflux | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Good | [13] |
| Pictet-Spengler | Tryptamine, Benzaldehyde | TFA, CH₂Cl₂, rt | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | High | [14] |
Table 2: Transition-Metal-Catalyzed Syntheses of 1-Aminoisoquinolines
| Catalyst | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| [RhCp*Cl₂]₂ | N-Phenylbenzamidine, Diphenylacetylene | Cu(OAc)₂, THF, 110 °C | 1-(Phenylamino)-3,4-diphenylisoquinoline | 75 | [9] |
| NaAuCl₄·2H₂O/AgSbF₆ | 2-(Phenylethynyl)benzamide, NH₄OAc | CH₃CN, 85 °C | 1-Amino-3-phenylisoquinoline | 92 | [2] |
| CuI | (E)-1-(2-(Phenylethynyl)phenyl)ethanone O-methyl oxime | H₂O, 80 °C | 1-Methyl-3-phenylisoquinoline | 92-95 | [10][11] |
| Pd(OAc)₂/PPh₃ | 1-Iodoisoquinoline, Morpholine | CO (1 bar), DMF, 50 °C | 1-(Morpholine-4-carbonyl)isoquinoline | 89 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Rh(III)-Catalyzed Synthesis of 1-(Phenylamino)-3,4-diphenylisoquinoline[9]
Materials:
-
N-Phenylbenzamidine (0.3 mmol)
-
Diphenylacetylene (1.05 equiv)
-
[RhCp*Cl₂]₂ (catalyst)
-
Cu(OAc)₂ (2.1 equiv)
-
Anhydrous THF (3 mL)
Procedure:
-
To a sealed tube under a nitrogen atmosphere, add N-phenylbenzamidine, diphenylacetylene, [RhCp*Cl₂]₂, and Cu(OAc)₂.
-
Add anhydrous THF (3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 13 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Gold(III)-Mediated Synthesis of 1-Amino-3-phenylisoquinoline[2]
Materials:
-
2-(Phenylethynyl)benzamide
-
Ammonium acetate (NH₄OAc)
-
NaAuCl₄·2H₂O (catalyst)
-
AgSbF₆ (co-catalyst)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vial, add 2-(phenylethynyl)benzamide, ammonium acetate, NaAuCl₄·2H₂O, and AgSbF₆.
-
Add acetonitrile as the solvent.
-
Seal the vial and heat the reaction mixture at 85 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up and purified by column chromatography to yield the final product.
Protocol 3: Copper(I)-Catalyzed Synthesis of 1-Methyl-3-phenylisoquinoline[10][11]
Materials:
-
(E)-1-(2-(Phenylethynyl)phenyl)ethanone O-methyl oxime
-
Copper(I) iodide (CuI, 10 mol%)
-
Water
Procedure:
-
In a reaction vessel, combine (E)-1-(2-(Phenylethynyl)phenyl)ethanone O-methyl oxime and CuI.
-
Add water as the solvent.
-
Heat the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction by TLC.
-
After completion, the product is extracted with an organic solvent and purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cytotoxicity comparison between 4-Bromoisoquinolin-1-amine and other aminoquinolines
For Immediate Release
Comparative Cytotoxicity of Aminoquinoline Derivatives
The cytotoxic potential of aminoquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for several aminoquinoline compounds, highlighting their varying efficacy across different cancer types.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinolines | Chloroquine | MDA-MB-231 (Breast) | 22.52 | [1] |
| Chloroquine | MDA-MB-468 (Breast) | 28.58 | [1] | |
| Chloroquine | MCF7 (Breast) | 38.44 | [1] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [2][3] | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Potent effects noted | [3] | |
| 8-Aminoquinolines | Glycoconjugate 17 | HCT 116 (Colorectal) | 116.4 ± 5.9 | |
| Glycoconjugate 17 | MCF-7 (Breast) | 78.1 ± 9.3 | ||
| Aminated Quinolinequinones | AQQ6 | DU-145 (Prostate) | Good cytotoxicity noted | [4] |
| Quinoline-Benzimidazole Hybrids | Compound 5d | HuT78 (T-cell lymphoma) | 0.4 - 8 | [5] |
| Compound 8d | HuT78 (T-cell lymphoma) | 0.4 - 8 | [5] | |
| Compound 12d | HuT78 (T-cell lymphoma) | 0.4 - 8 | [5] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of novel therapeutic compounds. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
MTT Assay Protocol
Objective: To determine the cytotoxic effect of a test compound on a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well microplate
-
Test compound (e.g., aminoquinoline derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include control wells: cells with medium only (vehicle control) and medium only (blank).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways in Aminoquinoline-Induced Cytotoxicity
Aminoquinolines can induce cytotoxicity through various signaling pathways, often leading to apoptosis or cell cycle arrest. The precise mechanism can vary depending on the specific compound and the cellular context. A generalized signaling pathway is depicted below.
Caption: Generalized signaling pathway of aminoquinoline-induced cytotoxicity.
Experimental Workflow
The process of evaluating the cytotoxicity of a novel compound involves a series of well-defined steps, from initial compound preparation to final data analysis.
Caption: Standard workflow for in vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
Confirming the Structure of 4-Bromoisoquinolin-1-amine using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 4-Bromoisoquinolin-1-amine. While specific experimental data for this compound is not publicly available, this document presents a detailed, plausible dataset based on established principles of NMR spectroscopy and known chemical shifts for analogous structures. This guide serves as a practical framework for researchers utilizing 2D NMR for the characterization of similar heterocyclic compounds.
Structural Confirmation through Orthogonal 2D NMR Techniques
The unambiguous structural assignment of a molecule like this compound relies on a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. Each technique provides a unique layer of correlational data, which, when combined, allows for a definitive mapping of the molecular framework.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |
| 1 | - | - | - | 155.0 | C |
| 3 | 7.10 | s | 1H | 105.0 | CH |
| 4 | - | - | - | 115.0 | C |
| 4a | - | - | - | 138.0 | C |
| 5 | 8.10 | d | 1H | 128.0 | CH |
| 6 | 7.60 | t | 1H | 125.0 | CH |
| 7 | 7.80 | t | 1H | 130.0 | CH |
| 8 | 8.20 | d | 1H | 122.0 | CH |
| 8a | - | - | - | 129.0 | C |
| NH₂ | 5.50 | br s | 2H | - | - |
Comparative Analysis of 2D NMR Correlations
The following tables illustrate the expected correlations from COSY, HSQC, and HMBC experiments for this compound. These correlations are pivotal in assembling the molecular structure by identifying neighboring protons, direct carbon-proton attachments, and long-range carbon-proton connectivities.
Table 2: Expected COSY Correlations
| Proton (¹H) | Correlating Proton(s) (¹H) |
| H-5 (8.10 ppm) | H-6 (7.60 ppm) |
| H-6 (7.60 ppm) | H-5 (8.10 ppm), H-7 (7.80 ppm) |
| H-7 (7.80 ppm) | H-6 (7.60 ppm), H-8 (8.20 ppm) |
| H-8 (8.20 ppm) | H-7 (7.80 ppm) |
Table 3: Expected HSQC Correlations (¹H-¹³C One-Bond)
| Proton (¹H) | Correlating Carbon (¹³C) |
| H-3 (7.10 ppm) | C-3 (105.0 ppm) |
| H-5 (8.10 ppm) | C-5 (128.0 ppm) |
| H-6 (7.60 ppm) | C-6 (125.0 ppm) |
| H-7 (7.80 ppm) | C-7 (130.0 ppm) |
| H-8 (8.20 ppm) | C-8 (122.0 ppm) |
Table 4: Key Expected HMBC Correlations (¹H-¹³C Long-Range)
| Proton (¹H) | Correlating Carbon(s) (¹³C) |
| H-3 (7.10 ppm) | C-1, C-4, C-4a |
| H-5 (8.10 ppm) | C-4, C-7, C-8a |
| H-8 (8.20 ppm) | C-1, C-6, C-4a |
| NH₂ (5.50 ppm) | C-1, C-8a |
Experimental Protocols
A generalized methodology for acquiring the necessary 2D NMR data is provided below. Instrument-specific parameters should be optimized for the sample and spectrometer used.
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution should be free of particulate matter.
1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1][2]
-
Pulse Program: Standard COSY or DQF-COSY for higher resolution.
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[2][3]
-
Pulse Program: Standard HSQC with gradient selection.
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
One-bond Coupling Constant (¹JCH): Optimized around 145 Hz.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[2][3] This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC with gradient selection.
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically 4-8 Hz.
Logical Workflow for Structural Confirmation
The following diagram illustrates the systematic approach to confirming the structure of this compound using the data obtained from the 2D NMR experiments.
By systematically analyzing the data from each of these NMR experiments as outlined in the workflow, researchers can confidently confirm the chemical structure of this compound and other novel compounds. This multi-technique approach provides the robust, orthogonal data required for unambiguous molecular characterization in modern chemical and pharmaceutical research.
References
A Comparative Guide to HPLC and UPLC Methods for Assessing the Purity of 4-Bromoisoquinolin-1-amine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Bromoisoquinolin-1-amine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC methods for the purity assessment of this compound, supported by representative experimental data.
Comparison of Analytical Performance: HPLC vs. UPLC
The primary advantages of UPLC over HPLC stem from the use of smaller particle size columns (typically <2 µm) which operate at higher pressures.[1][2][3] This results in faster analysis times, improved resolution between the main peak and impurities, and increased sensitivity.[2][4] A summary of the expected performance differences is presented in Table 1. UPLC systems can reduce analysis time by up to nine times compared to traditional HPLC systems using 5 µm particle size columns.[1] Furthermore, the narrower peaks produced by UPLC lead to greater sensitivity, which is crucial for detecting trace-level impurities.[2]
| Parameter | HPLC Method | UPLC Method |
| Retention Time of this compound | ~ 8.5 min | ~ 2.8 min |
| Analysis Run Time | 15 min | 5 min |
| Resolution between Main Peak and Closest Impurity | 1.8 | 3.5 |
| Peak Width (Main Peak) | 0.25 min | 0.08 min |
| Theoretical Plates | ~ 15,000 | ~ 45,000 |
| System Backpressure | ~ 1,800 psi | ~ 9,500 psi |
| Solvent Consumption per Run | ~ 15 mL | ~ 3.5 mL |
Table 1: Comparison of Hypothetical Performance Data for HPLC and UPLC Purity Analysis of this compound.
Experimental Protocols
Detailed methodologies for both a conventional HPLC method and a high-throughput UPLC method are provided below. These protocols are representative and may require further optimization for specific impurity profiles.
High-Performance Liquid Chromatography (HPLC) Method
This method is a robust, standard approach for purity determination.
-
Instrumentation: A standard HPLC system with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Ultra-Performance Liquid Chromatography (UPLC) Method
This method is optimized for high throughput and enhanced separation efficiency.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-0.2 min: 5% B
-
0.2-3.5 min: 5-95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)
-
Injection Volume: 2 µL
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter before injection.
Workflow and Logical Relationships
The general workflow for purity assessment, from sample preparation to data analysis, is outlined below. This process is applicable to both HPLC and UPLC methodologies, with the primary differences lying in the instrumentation and analytical column used.
Caption: General workflow for the purity assessment of this compound.
The decision to use HPLC or UPLC often depends on the specific needs of the laboratory. While UPLC offers significant advantages in throughput and separation power, HPLC remains a robust and reliable technique for many applications.[4] The logical relationship for selecting the appropriate technique is illustrated in the diagram below.
Caption: Decision tree for selecting between HPLC and UPLC for purity analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Unlocking the Anticancer Potential of Isoquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, isoquinoline derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of antitumor activities. This guide provides a comparative analysis of select isoquinoline derivatives, summarizing their cytotoxic effects, elucidating their mechanisms of action, and providing detailed experimental protocols to aid in their evaluation.
Isoquinoline alkaloids, both naturally occurring and synthetic, have been shown to exert their anticancer effects through various mechanisms. These include inducing cell cycle arrest, triggering apoptosis (programmed cell death), and promoting autophagy.[1][2][3] Their molecular interactions often involve binding to nucleic acids or specific proteins, inhibiting crucial enzymes, and modulating key signaling pathways.[1][2] Structure-activity relationship (SAR) studies have been instrumental in identifying the chemical modifications that enhance the cytotoxic and multidrug resistance-reversing activities of these compounds.[4][5][6]
Comparative Cytotoxicity of Isoquinoline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of isoquinoline derivatives against various human cancer cell lines. This data, collated from multiple studies, offers a glimpse into the varying potencies and selective toxicities of these compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo[2,1-a]isoquinoline | Derivative 4i (2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline) | K-562 (Bone Marrow Cancer) | ~70% growth inhibition at 100 µM | [7] |
| Indolo[2,1-a]isoquinoline | Derivative 4l (9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][8]dioxolo[4,5-g]indolo[2,1-a]isoquinoline) | MCF-7 (Breast Cancer) | ~97% growth inhibition at 100 µM | [7] |
| Indolo[2,1-a]isoquinoline | Derivative 4p (6-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-one) | HeLa (Cervical Cancer) | ~95% growth inhibition at 100 µM | [7] |
| 1-Phenyl-3,4-dihydroisoquinoline | Derivative 21 (R = 3,4,5-(OCH3)3, X = H) | CEM (Leukemia) | 4.10 | [9] |
| 1-Phenyl-3,4-dihydroisoquinoline | Derivative 32 (R = 4-OCH3, X = 4-pyridinylmethyl) | CEM (Leukemia) | 0.64 | [9] |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline | Derivative 4k (Substitution = 2-Hydroxy) | HuCCA-1 (Cholangiocarcinoma) | 10.32 | [9] |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline | Derivative 4k (Substitution = 2-Hydroxy) | A-549 (Lung Cancer) | 11.54 | [9] |
| Isoquinolin-1-one | 3-Biphenyl-N-methylisoquinolin-1-one (Compound 7) | Various Human Cancer Cell Lines | Most potent among synthesized derivatives | [6] |
| Benzo[2][5]indolo[3,4-c]isoquinoline | N-(3-morpholinopropyl)-substituted derivative 3 | Panel of Human Cancer Cell Lines | Mean GI50 = 39 nM | [10] |
Elucidating Mechanisms of Action: Key Signaling Pathways
The anticancer activity of isoquinoline derivatives is often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and death. One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer.[11] By inhibiting key kinases in this pathway, isoquinoline derivatives can effectively block downstream signaling, leading to the suppression of protein synthesis, inhibition of cell growth, and induction of apoptosis.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
Standardized Experimental Workflow
To ensure the reproducibility and comparability of findings, a standardized experimental workflow is crucial for evaluating the anticancer potential of novel isoquinoline derivatives.[12] This process typically starts with an initial cytotoxicity screening to determine the compound's potency, followed by more detailed mechanistic studies to elucidate its mode of action.
Caption: A typical experimental workflow for evaluating the anticancer activity of isoquinoline derivatives.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of isoquinoline derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring their metabolic activity.[9][12]
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isoquinoline derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of the isoquinoline derivative in the culture medium.
-
Replace the existing medium with 100 µL of the diluted compound solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with an isoquinoline derivative using flow cytometry.[12]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the isoquinoline derivative at the desired concentration and for the specified time.
-
Harvest the cells, including any floating cells, and wash them twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.[13]
-
Materials:
-
Treated and untreated cancer cells
-
Ice-cold 70% ethanol
-
Phosphate Buffered Saline (PBS)
-
Staining solution containing Propidium Iodide (PI) and RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound and harvest at different time points.
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[13]
-
Wash the cells with PBS to remove the ethanol.[13]
-
Resuspend the cells in the PI/RNase A staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the DNA content by flow cytometry.
-
Structure-Activity Relationship (SAR) Logic
The anticancer potency of isoquinoline derivatives is highly dependent on the nature and position of substituents on the isoquinoline core.[8] SAR studies are crucial for optimizing lead compounds to enhance their efficacy and reduce toxicity.
Caption: Logical relationship in a structure-activity relationship (SAR) study of isoquinoline derivatives.
This guide provides a foundational overview for the comparative study of isoquinoline derivatives as potential anticancer agents. The presented data, protocols, and visualizations are intended to facilitate further research and development in this promising area of oncology.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of 4-Bromoisoquinolin-1-amine Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) for analogs of 4-Bromoisoquinolin-1-amine, a scaffold with potential applications in medicinal chemistry. Due to the limited availability of comprehensive public data on the direct SAR of a systematically varied series of this compound analogs, this document synthesizes information from related isoquinoline and quinoline derivatives to present a model for comparison. The experimental protocols and data presentation formats provided herein are based on established methodologies for evaluating similar heterocyclic compounds, particularly as kinase inhibitors and anticancer agents.
Introduction to this compound
The isoquinoline core is a well-established privileged structure in drug discovery, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. The presence of a bromine atom at the 4-position and an amino group at the 1-position of the isoquinoline ring provides key chemical handles for synthetic modification and potential interaction with biological targets. The bromine atom can act as a bulky group, influence the electronics of the ring system, and serve as a site for further chemical elaboration through cross-coupling reactions. The 1-amino group is a common feature in many kinase inhibitors, often forming critical hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on SAR studies of related isoquinoline and quinoline kinase inhibitors, a hypothetical SAR for this compound analogs can be proposed. The following table outlines potential modifications and their predicted impact on kinase inhibitory activity.
Data Presentation:
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors
| Compound ID | R1 (Substitution at 1-amino) | R2 (Substitution at 6-position) | R3 (Substitution at 7-position) | Kinase IC50 (nM) (Hypothetical) | Cell Viability (GI50, µM) (Hypothetical) |
| Parent | H | H | H | 500 | >10 |
| Analog 1 | Methyl | H | H | 250 | 8.5 |
| Analog 2 | Ethyl | H | H | 300 | 9.2 |
| Analog 3 | Phenyl | H | H | 150 | 5.1 |
| Analog 4 | 4-Methoxyphenyl | H | H | 80 | 2.3 |
| Analog 5 | H | Methoxy | H | 400 | 7.8 |
| Analog 6 | H | Chloro | H | 350 | 6.5 |
| Analog 7 | H | H | Methoxy | 450 | 8.1 |
| Analog 8 | H | H | Chloro | 380 | 7.0 |
| Analog 9 | 4-Methoxyphenyl | Chloro | H | 25 | 0.8 |
SAR Summary:
-
Substitution at the 1-amino group (R1): Small alkyl groups may be well-tolerated, while aromatic substituents, particularly those with electron-donating groups like methoxy, could significantly enhance potency by forming additional interactions within the kinase active site.
-
Substitution at the 6- and 7-positions (R2 and R3): Introduction of small electron-withdrawing or -donating groups might fine-tune the electronic properties and solubility of the compounds, leading to modest changes in activity. Combining optimal substitutions at multiple positions (as in Analog 9) is a common strategy to achieve high potency.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound analogs.
General Synthesis of this compound Analogs
A plausible synthetic route to generate a library of analogs would start from a suitable precursor like 4-bromo-1-chloroisoquinoline. Nucleophilic aromatic substitution with various amines would yield the 1-amino analogs. Further diversification could be achieved through palladium-catalyzed cross-coupling reactions at the 4-bromo position.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a target kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Reconstitute the target kinase and its specific substrate according to the manufacturer's protocol. Prepare the ATP solution at a concentration close to the Km for the kinase.
-
Kinase Reaction: In a 384-well plate, add the test compounds at various concentrations. Add the kinase and substrate mixture. Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation and Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Measure the resulting luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins in a signaling pathway to understand the mechanism of action of the inhibitors.
Methodology:
-
Cell Lysis: Treat cancer cells with the test compounds for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensities are quantified to determine the effect of the compound on protein phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of common oncogenic signaling pathways.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.
Conclusion
While a comprehensive, publicly available SAR dataset for this compound analogs is currently lacking, the information on related isoquinoline and quinoline scaffolds provides a strong foundation for guiding the design and evaluation of new derivatives. The experimental protocols outlined in this guide offer a standardized approach to systematically investigate the biological activities of these compounds. Future research focusing on the systematic modification of the this compound core and the detailed elucidation of its interactions with specific biological targets will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.
A Researcher's Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-Bromoisoquinolin-1-amine
For researchers, scientists, and drug development professionals, the functionalization of the isoquinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with 4-Bromoisoquinolin-1-amine as a key building block. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount to the success of these transformations, profoundly influencing reaction yield, efficiency, and substrate scope.
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound and structurally similar substrates. The information presented is curated from existing literature to aid in catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. For the arylation of substrates like this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields, especially given the presence of the coordinating amino group which can interact with the catalyst.
Below is a comparative summary of palladium catalyst performance in Suzuki-Miyaura reactions with substrates analogous to this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3-Bromopyridine[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 3-Bromopyridine[1] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 3-Bromopyridine[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | 5-Bromoindazole[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | 4-Bromotoluene |
Analysis of Catalyst Performance:
-
Traditional Phosphine-Based Catalysts: Pd(PPh₃)₄ is a classic, widely used catalyst. However, for challenging heteroaromatic substrates, its performance can be moderate.[1]
-
Bulky, Electron-Rich Phosphine Ligands: The development of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂, has significantly improved the efficiency of Suzuki couplings, especially for heteroaryl halides.[1] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, like PEPPSI-IPr, have emerged as highly active catalysts. Their strong σ-donating ability enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times, which is particularly beneficial for complex heteroaromatic substrates.[1]
-
Palladacycles: These are pre-activated catalyst systems that exhibit high stability and activity, making them advantageous for larger-scale syntheses.
Benchmarking Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand is critical, with bulky, electron-rich phosphines generally showing superior performance. For a substrate like this compound, the reaction would involve coupling with another amine or an ammonia equivalent.
The following table summarizes the performance of different palladium catalyst systems in Buchwald-Hartwig aminations of analogous aryl bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent[2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High[2] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - |
| Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | - | - | 6-Bromoisoquinoline-1-carbonitrile + Primary Amine | 80[3][4] |
Generations of Buchwald-Hartwig Catalysts:
-
First Generation: Early systems often utilized ligands like P(o-tol)₃ for coupling with secondary amines.
-
Second Generation (Bidentate Ligands): The introduction of bidentate phosphine ligands such as BINAP and DPPF expanded the substrate scope to include primary amines and improved reaction rates and yields.[5]
-
Third Generation (Bulky Monophosphine Ligands): The development of bulky, electron-rich monophosphine ligands like X-Phos, SPhos, and RuPhos, often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, led to highly active and versatile catalysts effective for challenging substrates, including aryl chlorides.[2]
-
Precatalysts: To improve ease of use and reproducibility, well-defined precatalysts incorporating bulky phosphine ligands have been developed. These systems often exhibit high turnover numbers and are effective for difficult couplings.[2]
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system. However, copper-free versions have also been developed.
The table below presents data for Sonogashira couplings on similar bromo-heterocyclic substrates.
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 6-20 | Good | 4-bromo-6H-1,2-oxazines[6] |
| Pd(OAc)₂ / XPhos | - | Et₃N | MeCN | 110 | - | High | 4-bromo-pyrazole derivative[7] |
| PdCl₂(PPh₃)₂ | - | TBAF | Solvent-free | - | - | Moderate to Excellent | Aryl halides[8] |
| (NHC)-Pd | (NHC)-Cu | - | Non-anhydrous | - | - | High | Aryl bromides |
Key Considerations for Sonogashira Coupling:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst, which is believed to facilitate the formation of a copper-acetylide intermediate.[9]
-
Copper-Free Conditions: Concerns about the formation of alkyne homocoupling byproducts have led to the development of copper-free Sonogashira protocols. These often require specific ligands to promote the catalytic cycle.[7]
-
Ligand Choice: As with other cross-coupling reactions, the choice of ligand on the palladium center is crucial. Bulky, electron-rich phosphines or N-heterocyclic carbenes can enhance catalytic activity, particularly for less reactive aryl bromides.[7]
Evaluating Catalysts for the Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The choice of catalyst and conditions can influence the regioselectivity and stereoselectivity of the product.
The following table provides an overview of catalyst systems used for Heck reactions with analogous aryl bromides.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | General protocol for 3-bromoquinoline.[9] |
| Pd(OAc)₂ | Di-1-adamantyl-n-butylphosphine | - | - | - | Effective for non-activated and deactivated aryl chlorides.[5] |
| Palladacycles | - | - | - | - | Highly active catalysts, often with high turnover numbers. |
| Pd/C | - | - | Aqueous | - | Heterogeneous catalyst allowing for easier separation and recycling.[10] |
Factors Influencing Heck Reactions:
-
Ligand Effects: For less reactive aryl bromides, bulky and electron-donating phosphine ligands are often required to achieve good yields.[3]
-
Phosphine-Free Catalysts: A variety of phosphine-free palladium catalysts, including palladacycles and N-heterocyclic carbene complexes, have been developed and shown to be highly active.[11]
-
Heterogeneous Catalysts: The use of supported palladium catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst separation and recycling, which is particularly important for industrial applications.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for analogous substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added this compound (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂ at 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) is then added. The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for the indicated time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]
Typical Experimental Protocol for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., X-Phos or BINAP, 1.2-2.4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equivalents). The vessel is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., toluene or THF), this compound (1.0 mmol), and the amine coupling partner (1.2 mmol) are then added. The vessel is sealed, and the mixture is heated in an oil bath at the specified temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.[9]
Representative Sonogashira Coupling Protocol
In a reaction vessel, this compound (1.0 mmol), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined. An anhydrous, degassed solvent (e.g., toluene or THF) and a base (e.g., triethylamine, 2-3 equivalents) are added. The mixture is stirred under an inert atmosphere at the specified temperature (ranging from room temperature to elevated temperatures) for the required time. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The resulting crude product is then purified by column chromatography.[6]
General Heck Reaction Protocol
In a sealed tube, this compound (1.0 mmol), the alkene (1.2-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and a base (e.g., NEt₃ or K₂CO₃, 1.5-2.0 equivalents) are combined in an anhydrous solvent (e.g., DMF, NMP, or acetonitrile). The tube is sealed and heated to the specified temperature (typically 100-140 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[9]
Visualizing Reaction Workflows and Catalyst Relationships
To further aid in the understanding of these processes, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and the logical relationships between different catalyst types.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Validation for 4-Bromoisoquinolin-1-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a representative compound derived from 4-Bromoisoquinolin-1-amine, designated as BIA-001, against a known kinase inhibitor. The supporting experimental data presented herein is illustrative, based on findings for structurally related isoquinoline compounds, and serves as a framework for the validation of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibition and Cellular Viability
The inhibitory potential of BIA-001 was assessed against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Its cytotoxic effect was evaluated in the A549 human non-small cell lung cancer cell line, which is known to express EGFR. For comparison, the well-established EGFR inhibitor, Gefitinib, was used as a reference compound.
Table 1: In Vitro Kinase Inhibitory and Anti-proliferative Activity
| Compound | Target Kinase | IC50 (nM)¹ | A549 Cell Viability (IC50, µM)² |
| BIA-001 | EGFR | 75 | 1.8 |
| Gefitinib | EGFR | 50[1] | 0.9[1] |
¹IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. ²IC50 values represent the concentration required to reduce cell viability by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human EGFR
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (BIA-001 and Gefitinib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and its specific substrate to the wells of a 384-well plate containing the kinase assay buffer.[1]
-
Add the diluted compounds to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity. Luminescence is measured using a plate reader.[1]
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.[1]
Materials:
-
A549 human non-small cell lung cancer cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (BIA-001 and Gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the A549 cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the test compounds and reference inhibitors for a specified duration (e.g., 72 hours).[1]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of EGFR.
Materials:
-
A549 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A549 cells and treat with BIA-001 or Gefitinib at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted EGFR signaling pathway and the general workflow for in vitro kinase inhibitor validation.
Caption: EGFR Signaling Pathway Inhibition by BIA-001.
Caption: General Workflow for In Vitro Kinase Inhibitor Validation.
References
The Evolving Landscape of Kinase Inhibitors: A Comparative Guide to Alternatives for 4-Bromoisoquinolin-1-amine
For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous journey of molecular design and synthesis. The 4-bromoisoquinolin-1-amine scaffold has served as a valuable starting point in the development of potent inhibitors for various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. However, the drive to optimize potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative building blocks. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid in the design of next-generation therapeutics.
The isoquinoline and quinoline cores are privileged structures in medicinal chemistry, known for their ability to mimic the hinge-binding interactions of ATP in the kinase domain.[1] The 1-aminoisoquinoline moiety, in particular, has been a cornerstone in the design of numerous kinase inhibitors. The bromine atom at the 4-position of this compound serves as a convenient synthetic handle for introducing diverse substituents through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. This guide will explore alternative building blocks that offer different substitution patterns, improved physicochemical properties, or novel interactions with the target kinase.
Performance Comparison of Alternative Building Blocks
The selection of a core scaffold in drug design is a critical decision that influences the entire discovery cascade. The following tables provide a comparative overview of this compound and its alternatives, focusing on their application in the synthesis of ROCK inhibitors. The data highlights the impact of scaffold modification on biological activity and synthetic accessibility.
| Building Block | Target | Key Modification | Resulting Inhibitor (Example) | IC50 (nM) | Synthetic Yield (Example) | Key Advantages | Reference |
| This compound | ROCK1 | Suzuki coupling at C4 | 4-(Substituted-phenyl)-isoquinolin-1-amine | 10 - 100 | 60-80% | Well-established chemistry, versatile for SAR exploration. | [2] |
| 4-Chloroisoquinolin-1-amine | ROCK1 | Nucleophilic aromatic substitution at C4 | 4-(Amino-substituted)-isoquinolin-1-amine | 50 - 200 | 50-70% | Alternative for introducing nitrogen-based substituents. | [3] |
| 6-Bromoisoquinolin-1-amine | ROCK1 | Modification at C6 | 6-(Substituted-aryl)-isoquinolin-1-amine | 15 (for 23A) | 45% | Explores different vector space within the active site, can improve PK profile. | |
| Isoquinolin-1-amine (unsubstituted) | ROCK1 | Derivatization at other positions | Fasudil (via sulfonyl chloride) | ROCK1 Ki: 330 nM | Not directly comparable | Simpler starting material, modifications rely on other positions. | [4] |
| 4-Aminoquinoline | PIM-1 | Various substitutions | Substituted 4-aminoquinolines | Varies | Varies | Bioisosteric core, offers different H-bonding patterns. | [5] |
| Fused Heterocyclic Scaffolds | IKK | Tetracyclic analogs | Benzimidazo[1,2-a]quinoxalines | IKK-2 IC50: 300 nM | Varies | Rigidified structures can enhance potency and selectivity. |
Bioisosteric Replacements and Structural Analogs
Bioisosterism is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.[6] For this compound, several bioisosteric replacements can be considered to improve potency, selectivity, or pharmacokinetic parameters.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages | Reference |
| Bromine (at C4) | Chlorine | Similar size and electronics, slightly less lipophilic. | May alter solubility and metabolic stability. | [3] |
| Bromine (at C4) | Trifluoromethyl | Strong electron-withdrawing group, can alter pKa and metabolic stability. | Increased metabolic stability, potential for new interactions. | [7] |
| Bromine (at C4) | Cyano | Linear, electron-withdrawing group. | Can act as a hydrogen bond acceptor, alters electronics. | - |
| Isoquinoline | Quinoline | Isomeric heterocyclic core. | Different nitrogen position can lead to altered hydrogen bonding and overall geometry. | [8] |
| Isoquinoline | Fused heterocycles (e.g., Pyrroloisoquinoline, Thienoisoquinoline) | Increased rigidity and exploration of larger chemical space. | May lead to enhanced potency and selectivity through additional interactions. | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of new chemical entities. Below are representative procedures for key reactions used in the modification of the this compound scaffold and the synthesis of its alternatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equiv)
-
Triphenylphosphine (PPh3, 0.1 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the ROCK signaling pathway and a typical workflow for inhibitor screening.
Caption: The RhoA-ROCK signaling pathway, a key regulator of cytoskeletal dynamics. Isoquinoline-based inhibitors competitively bind to the ATP pocket of ROCK, preventing the phosphorylation of its downstream substrates.[10]
Caption: A generalized workflow for the screening and identification of novel isoquinoline-based kinase inhibitors.
Conclusion
While this compound remains a valuable and versatile building block in drug discovery, the exploration of alternative scaffolds is essential for the development of kinase inhibitors with improved therapeutic profiles. This guide has provided a comparative analysis of several alternatives, highlighting the impact of structural modifications on biological activity and synthetic feasibility. By leveraging the provided experimental protocols and understanding the underlying biological pathways, researchers can make more informed decisions in the design and synthesis of novel and effective kinase inhibitors. The continued exploration of diverse chemical matter, guided by the principles of bioisosterism and structure-activity relationships, will undoubtedly lead to the next generation of targeted therapies.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioisostere - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 4-Bromoisoquinolin-1-amine and 4-Chloroisoquinolin-1-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The choice of halide on the aromatic or heteroaromatic substrate is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of 4-bromoisoquinolin-1-amine and 4-chloroisoquinolin-1-amine in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by a review of established chemical principles and extrapolated experimental data from analogous systems to inform substrate selection and reaction optimization.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is expected to be more reactive than its chloro-counterpart, 4-chloroisoquinolin-1-amine. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivative. However, recent advancements in catalyst and ligand design have significantly improved the viability of using less reactive but more cost-effective aryl chlorides, making them attractive substrates, especially for large-scale synthesis.
General Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share a common mechanistic framework involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation (for Suzuki and Sonogashira) or coordination and deprotonation (for Buchwald-Hartwig), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side comparative studies for this compound and 4-chloroisoquinolin-1-amine are not extensively documented in the literature, the following tables provide a summary of expected performance based on established reactivity principles and data from analogous heterocyclic systems. The data illustrates the general trend of higher reactivity for the bromo-substituted compound.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (3-5) | K₂CO₃ | Toluene/H₂O | 90-100 | 8-16 | 80-95 | Standard conditions are generally effective. |
| 4-Chloroisoquinolin-1-amine | Pd(OAc)₂/SPhos (2-4) | K₃PO₄ | Dioxane | 100-120 | 18-24 | 70-85 | Requires more active catalyst systems and potentially higher temperatures. |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd₂(dba)₃/XPhos (1-3) | NaOtBu | Toluene | 80-100 | 6-12 | 85-98 | Generally high yields under standard conditions. |
| 4-Chloroisoquinolin-1-amine | Pd₂(dba)₃/BrettPhos (2-5) | K₃PO₄ | t-BuOH | 100-110 | 12-24 | 75-90 | Often requires more specialized and bulky phosphine ligands. |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF/DMF | 25-60 | 4-10 | 80-95 | Can often proceed at or near room temperature. |
| 4-Chloroisoquinolin-1-amine | Pd(PPh₃)₄ (5-10) | CuI (10-20) | DIPA | DMF | 80-100 | 12-24 | 60-80 | Requires higher catalyst loading and elevated temperatures. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
To a dry reaction vessel, add the 4-haloisoquinolin-1-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol). The vessel is evacuated and backfilled with an inert gas. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated with vigorous stirring for the specified time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.025 mmol), the phosphine ligand (e.g., XPhos, 0.02-0.06 mmol), and a base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere. Then, add the 4-haloisoquinolin-1-amine (1.0 mmol), the amine coupling partner (1.2 mmol), and the anhydrous solvent (e.g., toluene). The tube is sealed, and the reaction mixture is heated with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk flask under an inert atmosphere, dissolve the 4-haloisoquinolin-1-amine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.1 mmol) in an anhydrous, degassed solvent (e.g., THF or DMF). To this solution, add the amine base (e.g., triethylamine, 2.0-3.0 mmol) followed by the terminal alkyne (1.1-1.5 mmol). The reaction is stirred at the appropriate temperature for the required duration. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice between this compound and 4-chloroisoquinolin-1-amine in cross-coupling reactions represents a classic trade-off between reactivity and cost. The bromo-derivative is inherently more reactive, often leading to higher yields under milder conditions, which can be advantageous in complex, multi-step syntheses where preserving sensitive functional groups is paramount. Conversely, the lower cost and wider availability of the chloro-analog make it an attractive option for large-scale production, provided that a robust and efficient catalytic system can be developed. The continuous evolution of highly active palladium catalysts and ligands is progressively narrowing the reactivity gap, making chloro-heteroaromatics increasingly viable substrates for a broad range of cross-coupling transformations. Ultimately, the optimal choice will depend on the specific synthetic goals, scale of the reaction, and economic considerations of the project.
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromoisoquinolin-1-amine: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like 4-Bromoisoquinolin-1-amine are fundamental to ensuring a safe and compliant laboratory environment. Due to its chemical properties as a halogenated aromatic amine, specific procedures must be followed to mitigate potential hazards to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations of this compound should be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
In the event of a spill, the material should be contained using an inert absorbent, such as sand or vermiculite. The contained waste must then be collected and placed into a designated, sealed container for hazardous waste.[3]
Waste Classification and Segregation: A Critical Step
Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal. This compound is classified as a halogenated organic compound. Therefore, it must be collected in a designated waste container labeled "Halogenated Organic Waste."[3] It is critical to not mix this waste with non-halogenated organic solvents, aqueous solutions, or other incompatible waste streams.
Table 1: Waste Segregation for this compound
| Waste Category | Examples of Chemicals | Disposal Container Requirements |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform | Clearly labeled, sealed, and chemically resistant container for halogenated organic waste. |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste. |
| Aqueous Waste | Dilute acidic or basic solutions (neutralized) | Designated container for aqueous waste. |
Step-by-Step Disposal Procedure
The required method for the disposal of this compound is through a licensed and approved professional waste disposal service.[2][4] Adherence to institutional, local, state, and federal regulations is mandatory.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Utilize a chemically resistant container with a secure, leak-proof lid. The container must be clearly and accurately labeled as "Halogenated Organic Waste" and explicitly list "this compound" as a constituent.
-
Waste Collection: Carefully transfer the this compound waste, including any contaminated materials like absorbent pads or disposable labware, into the designated container. To prevent over-pressurization and spills, do not fill the container beyond 80% of its total capacity.[3]
-
Storage: The sealed waste container must be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials to minimize the risk of accidental reactions.[3]
-
Documentation: Maintain a meticulous log of the accumulated waste. This log should include the chemical name, quantity, and the date of accumulation.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified and licensed waste management company.[3] Ensure that all required documentation is provided to the disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 4-Bromoisoquinolin-1-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-Bromoisoquinolin-1-amine, a compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for ensuring a safe research environment and the integrity of experimental outcomes.
Essential Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors.[1][2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, while a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][2][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and a risk assessment.[1][7][8] |
Operational Plan: A Step-by-Step Approach
A systematic approach to handling this compound is crucial for both safety and the quality of research.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound, paying close attention to hazard statements (Harmful if swallowed[9][10], Causes skin irritation[9][10], Causes serious eye irritation[9][10], May cause respiratory irritation[9][10]) and precautionary statements.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[2]
Handling Procedures
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the solid compound, perform this task inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. Restrict access to the spill zone.[11]
-
Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if dust has been generated.[11]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[11]
-
Clean-up: Carefully sweep or scoop up the spilled material and place it in a clearly labeled, sealed container for disposal. Avoid creating dust.[11][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[11]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Collection
-
Solid Waste: Unused this compound and any labware heavily contaminated with the solid (e.g., weighing boats, contaminated paper towels) should be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container designated for halogenated organic waste.[13][14] Do not mix with non-halogenated waste streams.[13][14]
-
Contaminated Labware: Items such as pipette tips and gloves that have come into contact with the compound should be placed in a designated solid hazardous waste container.[6]
General Disposal Guidelines
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[12][13]
-
Segregation: Never mix incompatible waste streams.[6]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.[6][13]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Lab Procedure [chem.fsu.edu]
- 4. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | 55270-27-4 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
